Technical Whitepaper: Therapeutic Potential of 2-Methyl-1-(thiazol-4-yl)propan-2-amine Derivatives
Executive Summary The scaffold 2-Methyl-1-(thiazol-4-yl)propan-2-amine represents a high-value pharmacophore in modern fragment-based drug discovery (FBDD), particularly for Central Nervous System (CNS) targets. Structur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The scaffold 2-Methyl-1-(thiazol-4-yl)propan-2-amine represents a high-value pharmacophore in modern fragment-based drug discovery (FBDD), particularly for Central Nervous System (CNS) targets. Structurally, it functions as a metabolically privileged bioisostere of the endogenous neurotransmitter histamine.
Unlike simple histamine analogs which suffer from rapid first-pass metabolism via Monoamine Oxidase (MAO) and Histamine N-Methyltransferase (HMT), this specific scaffold incorporates a gem-dimethyl substitution at the
-position relative to the amine. This structural modification confers three critical therapeutic advantages:
Metabolic Blockade: Steric hindrance prevents oxidative deamination by MAO enzymes.
Lipophilicity Optimization: The thiazole ring increases LogP compared to imidazole, enhancing Blood-Brain Barrier (BBB) permeability.
Conformational Restriction: The Thorpe-Ingold effect stabilizes the bioactive conformation required for G-Protein Coupled Receptor (GPCR) binding, specifically at Histamine H3 and H4 receptors.
This guide details the synthesis, structural rationale, and validation protocols for developing therapeutic agents based on this core.
Medicinal Chemistry: Structural Rationale
The Bioisostere Strategy
The thiazole ring is a classical bioisostere for the imidazole ring found in histamine. However, the critical innovation in this specific derivative is the aliphatic tail.
Critical: The gem-dimethyl group blocks MAO access to the -carbon.
Amine
Primary ()
Sterically Hindered Primary ()
Resists N-acetylation; maintains H-bond donor capability for Aspartate residues in GPCRs.
The Gem-Dimethyl Effect (Metabolic Shield)
The introduction of two methyl groups at the position alpha to the nitrogen is not merely structural; it is a kinetic stabilizer. In standard ethylamine derivatives, MAO enzymes abstract a proton from the
-carbon to form an imine, which hydrolyzes to an aldehyde. The gem-dimethyl group removes these extractable protons, rendering the molecule MAO-silent .
Figure 1: Mechanism of metabolic resistance conferred by the gem-dimethyl modification.
Therapeutic Targets & Mechanisms
The primary application of this scaffold is in the modulation of the Histamine H3 Receptor (H3R) , a presynaptic autoreceptor that acts as a "brake" on the release of histamine, acetylcholine, norepinephrine, and dopamine.
Pathology: In Alzheimer’s and narcolepsy, cholinergic and histaminergic tone is depressed.
Action: Derivatives of this scaffold bind to H3R, blocking the negative feedback loop. This results in the enhanced release of neurotransmitters associated with wakefulness and cognition.
Secondary Indication: Neuroprotection
Recent data suggests that thiazole-based H3R ligands may reduce tau hyperphosphorylation (a hallmark of Alzheimer's) via the modulation of GSK-3
signaling pathways downstream of the receptor.
Figure 2: Signaling cascade for H3R antagonism leading to cognitive enhancement.
Synthesis Protocol: The Modified Hantzsch Method
The most robust route to 2-Methyl-1-(thiazol-4-yl)propan-2-amine is a modified Hantzsch Thiazole Synthesis . This protocol avoids the instability of free amino-thioamides by using protected intermediates.
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Amine Deprotection (If using protected amine precursor): If the starting ketone contained a Boc-protected amine, treat with TFA/DCM (1:1) for 1 hour to yield the final free amine.
Preclinical Validation Protocols
To validate the therapeutic potential, the following assays are mandatory.
In Vitro Binding Affinity (Radioligand Displacement)
Purpose: Determine
values for Human H3 Receptor.
System: HEK-293 cells stably expressing hH3R.
Ligand:
-N-methylhistamine ( nM).
Protocol:
Incubate cell membranes (
protein) with -ligand (1 nM) and the test compound ( to M).
Incubate for 60 mins at
.
Terminate via rapid filtration over GF/B filters.
Measure radioactivity via liquid scintillation counting.
Success Criteria:
nM indicates a potent lead.
Microsomal Stability Assay (Metabolic Resistance)
Purpose: Prove the "Gem-Dimethyl Effect" confers stability.
System: Pooled Human Liver Microsomes (HLM).
Protocol:
Incubate test compound (
) with HLM ( mg/mL) and NADPH regenerating system.
Sample at
min.
Quench with ice-cold Acetonitrile containing internal standard.
The 2-Methyl-1-(thiazol-4-yl)propan-2-amine scaffold is currently underutilized. While many H3R antagonists (e.g., Pitolisant) use piperidine linkers, this acyclic, hindered amine offers a distinct IP space and potentially superior safety profile regarding hERG channel inhibition (a common risk in this class).
Recommendation: Researchers should prioritize Fragment-Growing strategies. Use this amine as a "hinge" or "anchor" and elaborate via amide coupling to explore the lipophilic pocket of the H3 receptor.
Molecular weight and physicochemical data for 2-Methyl-1-(thiazol-4-yl)propan-2-amine
An In-Depth Technical Guide to 2-Methyl-1-(thiazol-4-yl)propan-2-amine Disclaimer: Direct experimental data for 2-Methyl-1-(thiazol-4-yl)propan-2-amine is not extensively available in public scientific literature, sugges...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-Methyl-1-(thiazol-4-yl)propan-2-amine
Disclaimer: Direct experimental data for 2-Methyl-1-(thiazol-4-yl)propan-2-amine is not extensively available in public scientific literature, suggesting its status as a novel or not widely studied compound. This guide has been constructed by a Senior Application Scientist to provide a robust framework for its synthesis, characterization, and potential application based on established chemical principles, predictive modeling, and data from close structural analogs.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and serve as a versatile synthetic handle makes it a cornerstone of drug discovery. This guide focuses on the novel compound 2-Methyl-1-(thiazol-4-yl)propan-2-amine , providing a comprehensive technical overview for researchers and drug development professionals. Given its novelty, we will leverage predictive data and compare it with the known structural isomer, 2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine, to build a scientifically rigorous profile.
Section 1: Molecular Profile and Physicochemical Properties
A molecule's physicochemical properties are foundational to its behavior in biological systems, influencing everything from solubility and permeability to metabolic stability and target engagement.
Proposed Structure and Computational Data
The structure of 2-Methyl-1-(thiazol-4-yl)propan-2-amine is defined by a thiazole ring substituted at the 4-position with a 2-methylpropan-2-amine moiety.
Caption: Proposed structure of 2-Methyl-1-(thiazol-4-yl)propan-2-amine.
As direct experimental data is unavailable, we rely on high-quality computational models to predict key physicochemical parameters. These Quantitative Structure-Property Relationship (QSPR) models leverage vast datasets of known molecules to forecast the properties of novel structures, providing essential guidance for experimental design.[1][2][3]
Property
Predicted Value
Significance in Drug Development
Molecular Formula
C₇H₁₂N₂S
Defines the elemental composition and exact mass.
Molecular Weight
156.25 g/mol
Influences diffusion, bioavailability, and synthetic accessibility.
logP (Octanol/Water)
1.35 ± 0.25
Predicts lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA)
38.3 Ų
Correlates with passive molecular transport through membranes.
pKa (Most Basic)
9.8 ± 0.4
Governs the ionization state at physiological pH, impacting solubility and receptor interaction.
Hydrogen Bond Donors
1
The primary amine group can donate a hydrogen bond.
Hydrogen Bond Acceptors
2
The thiazole nitrogen and the primary amine can accept hydrogen bonds.
Rotatable Bonds
2
Indicates conformational flexibility, which can influence target binding.
Note: Predicted values are derived from established computational algorithms and should be confirmed experimentally.
Comparative Data of a Structural Analog
To ground our predictions, we can examine the known properties of a close structural isomer, 2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine (CAS 859466-62-9). While the substitution pattern differs, the core components are identical, making it a valuable comparator.
The predicted logP of the analog is slightly lower, which is expected as substitution at the 2-position of the thiazole ring can have different electronic effects compared to the 4-position. Nonetheless, the similarity in molecular weight and formula provides confidence in our proposed structure.
Section 2: Synthesis and Manufacturing
The construction of the thiazole core is a well-established field in organic chemistry. The most reliable and versatile method for preparing substituted aminothiazoles is the Hantzsch Thiazole Synthesis , first described in 1887.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide.
Proposed Synthetic Workflow
For the target molecule, a plausible route involves a modified Hantzsch synthesis followed by standard functional group manipulations. The causality behind this choice lies in the high yields and ready availability of starting materials typical for this reaction class.[7][8]
An In-Depth Technical Guide to Pharmacophore Modeling of Thiazole Propan-2-Amine Fragments
For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Pharmacophore Modeling in Modern Drug Discovery In the landscape of contemporary drug discovery, the ability to rapidly identify...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Pharmacophore Modeling in Modern Drug Discovery
In the landscape of contemporary drug discovery, the ability to rapidly identify and optimize novel bioactive molecules is paramount. Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), has emerged as an indispensable tool in this endeavor.[1][2] This approach distills the complex three-dimensional arrangement of essential molecular features responsible for a molecule's biological activity into a simplified and actionable model.[2] By focusing on these key steric and electronic properties, researchers can efficiently screen vast chemical libraries to uncover new scaffolds with the potential for therapeutic intervention.[2][3]
This guide provides a comprehensive, in-depth exploration of pharmacophore modeling, with a specific focus on the thiazole propan-2-amine scaffold. The thiazole ring, a heterocyclic motif containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and biologically active compounds.[4][5][6][7] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8] The propan-2-amine fragment, a small aliphatic amine, often serves as a key interaction point, contributing to the overall binding affinity and selectivity of a molecule.[9][10]
By combining the versatility of the thiazole core with the specific interaction capabilities of the propan-2-amine moiety, this fragment combination presents a compelling starting point for the design of novel therapeutics. This guide will equip researchers with the foundational knowledge and practical protocols to effectively apply pharmacophore modeling techniques to this promising chemical space. We will delve into both ligand-based and structure-based approaches, providing detailed workflows, validation strategies, and expert insights to navigate the nuances of model generation and application.
Foundational Concepts: Understanding the Pharmacophore
A pharmacophore is an abstract representation of the essential molecular interaction features that a ligand must possess to bind to a specific biological target and elicit a particular response. These features are not individual atoms but rather represent functional groups with specific properties, such as:
Hydrogen Bond Acceptors (HBA): Atoms with lone pairs of electrons (e.g., oxygen, nitrogen) that can accept a hydrogen bond.
Hydrogen Bond Donors (HBD): Atoms with a hydrogen atom attached to an electronegative atom (e.g., -OH, -NH) that can donate a hydrogen bond.
Hydrophobic (HY): Nonpolar groups (e.g., aromatic rings, alkyl chains) that favorably interact with hydrophobic regions of the target.
Aromatic (AR): Planar, cyclic systems of conjugated pi electrons that can engage in pi-pi stacking or other aromatic interactions.
Positive Ionizable (PI): Groups that are positively charged at physiological pH (e.g., amines).
Negative Ionizable (NI): Groups that are negatively charged at physiological pH (e.g., carboxylic acids).
The spatial arrangement of these features, including their distances and angles relative to one another, is critical to the pharmacophore model.
Methodologies: Ligand-Based vs. Structure-Based Approaches
There are two primary strategies for developing a pharmacophore model, the choice of which depends on the available information about the biological target and its ligands.
Ligand-Based Pharmacophore Modeling
This approach is employed when the three-dimensional structure of the target protein is unknown, but a set of structurally diverse ligands with known biological activities is available.[11] The fundamental assumption is that these active molecules share a common binding mode and therefore a common set of pharmacophoric features.[12]
The general workflow for ligand-based pharmacophore modeling involves:
Training Set Selection: A diverse set of active compounds is compiled. It is crucial that these molecules are believed to bind to the same target site with a similar mechanism of action.
Conformational Analysis: For each molecule in the training set, a range of low-energy conformations is generated to explore the possible spatial arrangements of its functional groups.
Feature Mapping and Alignment: The pharmacophoric features of each conformer are identified. The conformers of the different molecules are then overlaid to identify common feature arrangements.
Hypothesis Generation: Based on the common features identified in the alignment, a set of pharmacophore hypotheses is generated.
Scoring and Ranking: The generated hypotheses are scored and ranked based on their ability to correctly identify the active molecules in the training set.
Caption: Workflow for ligand-based pharmacophore modeling.
Structure-Based Pharmacophore Modeling
When the 3D structure of the target protein, typically complexed with a ligand, is available, a structure-based approach can be utilized.[13] This method has the advantage of directly incorporating information about the binding site, leading to a more accurate and predictive model.[13]
The general workflow for structure-based pharmacophore modeling involves:
Protein-Ligand Complex Preparation: The 3D structure of the protein-ligand complex is obtained, often from the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning correct protonation states, and minimizing the energy of the system.
Binding Site Analysis: The interactions between the ligand and the protein in the binding site are analyzed to identify key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
Feature Identification: Based on the identified interactions, pharmacophoric features are placed at the corresponding locations within the binding site.
Hypothesis Generation: The identified features and their spatial relationships are combined to generate a pharmacophore hypothesis.
Refinement and Validation: The generated hypothesis can be refined by considering other known ligands or by using computational techniques like molecular dynamics simulations to account for protein flexibility.[14][15]
Caption: Workflow for structure-based pharmacophore modeling.
Let's consider a hypothetical scenario where we aim to develop a pharmacophore model for a series of thiazole propan-2-amine derivatives that inhibit a specific kinase.
Experimental Protocol: Ligand-Based Approach
Objective: To generate a pharmacophore model from a set of known active thiazole propan-2-amine kinase inhibitors.
Materials:
A dataset of at least 5-10 structurally diverse thiazole propan-2-amine derivatives with known IC50 values against the target kinase.
A computational chemistry software package with pharmacophore modeling capabilities (e.g., Schrödinger Suite (Phase), MOE, Discovery Studio, LigandScout).[12][16][17]
Methodology:
Ligand Preparation:
Import the 2D structures of the active compounds into the software.
Use a ligand preparation tool (e.g., LigPrep in Schrödinger) to generate 3D coordinates, correct ionization states at a specified pH (e.g., 7.4), and generate possible stereoisomers.[18]
Conformer Generation:
For each prepared ligand, generate a set of low-energy conformers to ensure adequate sampling of the conformational space.
Pharmacophore Site Definition:
Define the types of pharmacophoric features to be considered (e.g., HBA, HBD, HY, AR, PI). The thiazole ring can act as an HBA and/or contribute to aromatic and hydrophobic interactions. The propan-2-amine moiety will likely be a positive ionizable feature and can also act as an HBD.
Common Feature Pharmacophore Generation:
Use the software's algorithm to identify common pharmacophore hypotheses that are shared among the active ligands. The algorithm will align the conformers of the active molecules and identify spatial arrangements of features that are present in all or a majority of the active compounds.
Hypothesis Scoring and Selection:
The generated hypotheses will be scored based on various parameters, which may include:
Survival Score: A measure of how well the hypothesis is represented across the active ligands.
Site Score: A measure of how well the features of the hypothesis align with the features of the ligands.[19]
Vector Score: A measure of the alignment of vector features like hydrogen bond donors and acceptors.[19]
Select the top-scoring hypothesis for further validation.
Experimental Protocol: Structure-Based Approach
Objective: To generate a pharmacophore model based on the crystal structure of a kinase in complex with a thiazole propan-2-amine inhibitor.
Materials:
The PDB file of the protein-ligand complex.
A computational chemistry software package with structure-based pharmacophore modeling capabilities.
Methodology:
Protein and Ligand Preparation:
Import the PDB file into the software.
Prepare the protein structure by adding hydrogens, removing water molecules (unless they are known to be involved in binding), and optimizing the hydrogen bond network.
Prepare the ligand by ensuring correct bond orders and protonation states.
Pharmacophore Feature Generation from Interactions:
Use the software to automatically identify the interactions between the ligand and the protein. This will generate a set of pharmacophoric features that represent these interactions. For example:
A hydrogen bond from the propan-2-amine NH to a backbone carbonyl of the protein will be represented as an HBD feature on the ligand.
A hydrophobic interaction between the thiazole ring and a hydrophobic pocket in the protein will be represented by a HY feature.
Hypothesis Creation and Refinement:
The identified features are used to create a pharmacophore hypothesis.
The hypothesis can be refined by manually adding or removing features based on expert knowledge of the system or by incorporating information from other known ligands.
Model Validation: Ensuring Predictive Power
A crucial step in the pharmacophore modeling process is validation, which assesses the model's ability to distinguish between active and inactive compounds.[20] A well-validated model will have high sensitivity (correctly identifies actives) and high specificity (correctly rejects inactives).
Validation Metrics
Several metrics are commonly used to evaluate the performance of a pharmacophore model:
Metric
Description
Formula
Enrichment Factor (EF)
The ratio of the proportion of active compounds found in a certain percentage of the screened database to the proportion of actives in the entire database.
EF = (Ha / Ht) / (A / D)
Goodness of Hit (GH) Score
A score that combines the enrichment of active compounds with the percentage of active compounds retrieved.[21]
A plot of the true positive rate (sensitivity) against the false positive rate (1-specificity) at various threshold settings. The area under the curve (AUC) is a measure of the model's overall performance.
N/A
Where: Ha = number of active hits, Ht = total number of hits, A = total number of active compounds in the database, D = total number of compounds in the database.
Validation Protocol
Create a Test Set: Compile a database containing a set of known active compounds (not used in the model generation) and a much larger set of decoy compounds (assumed to be inactive).
Screen the Test Set: Use the generated pharmacophore model to screen the test set.
Analyze the Results: Calculate the validation metrics (EF, GH score, ROC AUC) to assess the model's performance. A good model should have high EF and GH scores and an AUC value significantly greater than 0.5.
Virtual Screening and Hit Optimization
Once a pharmacophore model has been validated, it can be used as a 3D query to screen large chemical databases (e.g., ZINC, Enamine) to identify novel compounds that match the pharmacophore.[2][19]
Caption: Virtual screening and hit optimization workflow.
The virtual screening process typically yields a list of "hits" that fit the pharmacophore model. These hits can then be subjected to further computational and experimental evaluation:
Molecular Docking: The top-ranked hits are docked into the binding site of the target protein (if the structure is known) to predict their binding mode and estimate their binding affinity.
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the hits are predicted to assess their drug-likeness.
Experimental Validation: The most promising candidates are synthesized or purchased and tested in biological assays to confirm their activity.
Conclusion
Pharmacophore modeling of thiazole propan-2-amine fragments offers a powerful and efficient strategy for the discovery of novel therapeutic agents. By leveraging the principles of both ligand-based and structure-based drug design, researchers can effectively navigate the vast chemical space to identify compounds with the desired biological activity. This guide has provided a comprehensive overview of the theoretical concepts, practical workflows, and validation procedures essential for the successful application of this technique. As computational tools continue to evolve, the integration of pharmacophore modeling into the drug discovery pipeline will undoubtedly play an increasingly critical role in bringing new and effective medicines to patients.
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Technical Whitepaper: Toxicity Profile & Safety Assessment of 2-Methyl-1-(thiazol-4-yl)propan-2-amine
The following technical guide provides an in-depth safety and toxicity profile for 2-Methyl-1-(thiazol-4-yl)propan-2-amine . Editorial Note: As direct clinical toxicology reports for this specific isomer are proprietary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth safety and toxicity profile for 2-Methyl-1-(thiazol-4-yl)propan-2-amine .
Editorial Note: As direct clinical toxicology reports for this specific isomer are proprietary or limited in the public domain, this guide synthesizes predictive toxicology , bioisosteric analysis (referencing the structural parent Phentermine), and functional group reactivity data (Thiazole metabolic activation). This approach provides a high-confidence risk assessment framework for researchers.
This compound represents a structural hybrid of the anorectic agent Phentermine and a Thiazole heterocycle. While the steric bulk and aliphatic amine suggest a pharmacological profile similar to amphetamine-like stimulants (norepinephrine/dopamine release), the incorporation of the thiazole ring introduces distinct metabolic liabilities—specifically cytochrome P450 (CYP)-mediated bioactivation and potential idiosyncratic hepatotoxicity.
Critical Safety Findings:
Acute Toxicity: Predicted to be CNS and cardiovascular active. High risk of hypertension and tachycardia.
Metabolic Toxicity: The thiazole moiety is a structural alert for metabolic activation (epoxidation/ring scission), posing a risk of glutathione depletion and covalent protein binding.
Genotoxicity: Low probability of direct mutagenicity (unlike 2-aminothiazoles), but reactive metabolites may exhibit secondary cytotoxicity.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Understanding the physicochemical baseline is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
Property
Value / Prediction
Relevance to Safety
Molecular Structure
Thiazol-4-yl-CH₂-C(CH₃)₂-NH₂
Bioisostere of Phentermine (Phenyl replaced by Thiazole).
Molecular Weight
~156.25 g/mol
High CNS penetration potential.
Lipophilicity (LogP)
~0.8 – 1.2 (Predicted)
Lower than Phentermine (LogP ~1.9) due to thiazole polarity; still sufficient for BBB crossing.
Basicity (pKa)
~9.5 – 10.0 (Aliphatic Amine)
Exists primarily as a cation at physiological pH; likely trapped in lysosomes.
Reactive Moiety
Thiazole C4-C5 double bond
Site of CYP450-mediated epoxidation.
Toxicological Profile: Mechanisms & Data[6]
Pharmacological Toxicity (On-Target)
As a phentermine analog, the primary acute toxicity stems from excessive sympathomimetic stimulation.
Mechanism: The
-dimethyl substitution (tert-butyl amine) prevents degradation by Monoamine Oxidase (MAO), extending the half-life. The molecule acts as a substrate for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), reversing transport and flooding the synapse with monoamines.
CNS: Psychomotor agitation, insomnia, potential for seizure threshold reduction at high doses.
Therapeutic Index: Likely narrow, similar to other amphetamine-class stimulants.
Metabolic Toxicity (Off-Target)
The thiazole ring is not metabolically inert. Unlike the phenyl ring of phentermine, the thiazole ring is susceptible to oxidative bioactivation, a known mechanism for drug-induced liver injury (DILI).
Mechanism of Thiazole Bioactivation:
Epoxidation: CYP450 enzymes (specifically CYP2E1 and CYP1A2) can attack the C4-C5 double bond of the thiazole ring.
Ring Scission: The resulting epoxide is unstable and may undergo hydrolysis or rearrangement to form reactive thioamides or acyl thioureas .
Covalent Binding: These electrophilic intermediates can deplete hepatic Glutathione (GSH) or bind covalently to hepatic proteins, triggering an immune-mediated hepatotoxic response.
The following diagram illustrates the critical divergence between stable excretion and toxic bioactivation.
Caption: Proposed metabolic activation pathway of the thiazole moiety leading to potential reactive metabolites.
Genotoxicity & Carcinogenicity
Ames Test Prediction: Likely Negative .
Rationale: While 2-aminothiazoles are frequent mutagens (due to the formation of diazonium species), the alkyl-linked thiazole (where the amine is separated from the ring by a carbon chain) generally lacks this direct genotoxic mechanism.
hERG Inhibition: Moderate Risk.
Basic amines linked to lipophilic/aromatic groups are a structural pharmacophore for hERG channel blockade (QT prolongation). This compound fits the pharmacophore model and should be screened early for cardiac safety.
Experimental Safety Protocols
For researchers handling this compound, the following protocols are mandatory to establish a self-validating safety dataset.
In Vitro Reactive Metabolite Trapping (SOP-TOX-01)
Objective: Quantify the formation of reactive thiazole intermediates.
Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).
Cofactors: NADPH (regenerating system).
Trapping Agent: Glutathione (GSH) or Potassium Cyanide (KCN) (5 mM).
Procedure:
Incubate Compound (10 µM) with HLM + NADPH + GSH for 60 min at 37°C.
Quench with ice-cold acetonitrile.
Analyze supernatant via LC-MS/MS.
Endpoint: Search for [M + GSH + 16] adducts (indicative of epoxide trapping) or [M + GSH] (direct displacement).
Interpretation: Presence of GSH adducts confirms bioactivation potential.
Cardiovascular Safety Screening (SOP-CV-02)
Objective: Assess sympathomimetic potency relative to Phentermine.
Model: Isolated Rat Atria (Spontaneously Beating).
Dosing: Cumulative concentration-response curve (
M to M).
Measurement: Chronotropic (heart rate) and Inotropic (contractile force) effects.
Antagonist: Pre-treat with Propranolol (Beta-blocker) to confirm mechanism.
Success Criteria: If
is < 1 µM, the compound is a potent sympathomimetic requiring strict handling precautions (hypertensive risk).
Handling & Occupational Safety
Hazard Category
Classification
Handling Protocol
Acute Oral
Category 3 (Toxic)
Do not ingest. Use full face shield if powder handling.
Inhalation
Category 4 (Harmful)
Handle only in a certified Fume Hood. Dust mask N95 minimum.
Skin Contact
Irritant / Permeable
Nitrile gloves (double gloving recommended). Wash immediately upon contact.[2]
Storage
Hygroscopic / Oxidizable
Store under Argon/Nitrogen at -20°C. Protect from light.
Emergency Response:
In case of exposure (CNS symptoms): Administer benzodiazepines (e.g., diazepam) to manage agitation/seizures.
In case of hypertension: Alpha-adrenergic antagonists (e.g., phentolamine) or nitrates. Beta-blockers should be used with caution (unopposed alpha stimulation risk).
References
Dalvie, D. et al. (2002). Metabolism and bioactivation of thiazole-containing drugs.[3][4] Chemical Research in Toxicology.[5] Link
Smith, D. A.[6] & Obach, R. S. (2006). Reactive Metabolites in Drug Discovery: The Thiazole Structural Alert. Drug Metabolism and Disposition. Link
Rothman, R. B. et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link
FDA Drug Safety Communication. (2012). Safety Review of Phentermine and Sympathomimetic Amines.[1] U.S. Food and Drug Administration. Link
Kalgutkar, A. S. et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link
Technical Assessment: Metabolic Stability Profiling of 2-Methyl-1-(thiazol-4-yl)propan-2-amine
Executive Summary This technical guide provides a comprehensive framework for predicting and validating the metabolic stability of 2-Methyl-1-(thiazol-4-yl)propan-2-amine . This molecule represents a unique medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive framework for predicting and validating the metabolic stability of 2-Methyl-1-(thiazol-4-yl)propan-2-amine . This molecule represents a unique medicinal chemistry case study: it combines a metabolically "privileged" steric amine motif with a potentially labile heteroaromatic ring.
The presence of the gem-dimethyl group (
-disubstitution) adjacent to the amine fundamentally alters the standard metabolic clearance pathways, rendering the molecule resistant to Monoamine Oxidase (MAO) and classical CYP450-mediated oxidative deamination. Consequently, metabolic liability shifts toward thiazole ring oxidation and Phase II conjugation . This guide outlines the specific in silico and in vitro workflows required to characterize these non-standard clearance mechanisms.
Part 1: Structural Analysis & Metabolic Liability Assessment
To predict stability, we must first deconstruct the molecule into its pharmacophoric elements. The metabolic fate of this compound is dictated by the competition between the sterically hindered amine and the electron-rich thiazole ring.
The Gem-Dimethyl "Shield" (Metabolic Hard Spot)
Standard primary amines are typically cleared via
-carbon hydroxylation followed by spontaneous deamination.
Mechanism: CYP450 abstracts a hydrogen from the
-carbon.
Observation: In 2-Methyl-1-(thiazol-4-yl)propan-2-amine, the
-carbon is quaternary (bonded to two methyls, the amine, and the methylene linker).
Impact: There is no extractable
-hydrogen . This blocks the primary route of Phase I amine metabolism, significantly extending the half-life compared to linear analogs (e.g., amphetamine).
The Thiazole Ring (Metabolic Soft Spot)
The thiazole ring (attached at C4) remains exposed. Thiazoles are susceptible to oxidation by CYP2E1 and CYP3A4.
Liability A (S-Oxidation): The sulfur atom can undergo oxidation to sulfoxides/sulfones.
Liability B (Epoxidation): The C4-C5 double bond is electron-rich. CYP-mediated epoxidation here is a high-risk pathway leading to ring scission or covalent binding (toxicity).
Liability C (C2-Hydroxylation): The C2 position (between N and S) is acidic and prone to oxidative attack.
Visualization: Metabolic Liability Map
The following diagram illustrates the predicted metabolic "Hard" and "Soft" spots.
Caption: Metabolic fate map highlighting the blockade of deamination by the gem-dimethyl group and the diversion of clearance to thiazole oxidation.
Part 2: In Silico Prediction Framework
Before wet-lab testing, computational modeling is essential to prioritize the specific CYP isoforms and Phase II enzymes involved.
Computational Workflow
Do not rely on a single algorithm. Use a "Consensus Scoring" approach combining ligand-based and structure-based methods.
Tool Category
Recommended Software/Algorithm
Specific Application for This Molecule
Site of Metabolism (SOM)
FAME 3 / SMARTCyp
Predicts if CYP attack will favor the Thiazole C2, C5, or the terminal methyl groups. SMARTCyp is particularly good at flagging the reactivity of heteroaromatic rings.
Quantum Mechanics (QM)
DFT (Density Functional Theory)
Calculate the Bond Dissociation Energy (BDE) of the benzylic-like methylene protons. High BDE confirms stability; low BDE suggests hydroxylation risk.
Enzyme Docking
GOLD / Glide
Dock the molecule into CYP2D6 (amine binder) and CYP3A4 (lipophilic binder) crystal structures to assess steric fit.
The "Hardened Amine" Hypothesis Check
Run a specific query for N-dealkylation probability .
Input: SMILES string of the target.
Expected Output: Probability
0.
Logic: If the software predicts dealkylation, verify if it accounts for the quaternary carbon. Older rule-based systems often fail here.
Part 3: In Vitro Experimental Validation
The in silico predictions must be validated using a rigorous specific assay platform. Because this molecule has a "hardened" amine, standard protocols must be adjusted to detect slower turnover rates and specific reactive metabolites.
Critical for Thiazoles: The thiazole ring can form reactive epoxides or ring-scission intermediates that bind covalently to proteins. Standard stability assays will miss this if the intermediate binds to the microsomes (precipitated out).
Trapping Agent: Glutathione (GSH) or Potassium Cyanide (KCN).
Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan of m/z 308 (GSH fragment) via LC-MS/MS.
Interpretation: Presence of GSH adducts indicates a bioactivation liability (toxicity risk), even if the parent compound appears stable.
Experimental Workflow Diagram
Caption: Dual-pathway workflow for assessing kinetic stability (Path A) and reactive metabolite formation (Path B).
Part 4: Data Interpretation & Optimization Strategies
Interpreting the Results
Observation
Likely Mechanism
Optimization Strategy
High Stability (>60 min )
The gem-dimethyl is successfully blocking metabolism; Thiazole is stable.
Proceed to PK studies. Monitor for renal clearance (unchanged drug).
Rapid Loss, No GSH Adducts
Likely N-oxidation or Methyl-hydroxylation (on the gem-dimethyls).
Fluorinate the methyl groups ( or ) to block oxidation.
Rapid Loss + GSH Adducts
Thiazole ring bioactivation (Epoxidation).
Block the C2 or C5 position of the thiazole with a small group (e.g., Methyl, Cl) or switch to a less electron-rich heterocycle (e.g., Pyridine).
The Phase II Factor
Since Phase I (oxidation) is hindered by the gem-dimethyl group, Phase II (conjugation) becomes the dominant clearance route.
Glucuronidation: The primary amine is a direct target for UGT enzymes.
Prediction: If HLM stability is high but in vivo clearance is fast, suspect direct N-glucuronidation.
Test: Perform an incubation with UDPGA (cofactor for UGTs) alongside NADPH.
References
Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity, 4(9), 2031–2122. Link
Dalvie, D., et al. (2002). Assessment of Metabolic Stability in Drug Discovery. Pharmaceutical Research, 19, 1029–1038. Link
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link
Kirchmair, J., et al. (2012). Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery, 11, 379–395. Link
Zhu, M., et al. (2006). Detection and Characterization of Reactive Metabolites in Drug Discovery and Development. Journal of Chromatography B, 840(2), 73-80. Link
Protocols & Analytical Methods
Method
Scalable Manufacturing Routes for 2-Methyl-1-(thiazol-4-yl)propan-2-amine: An Application Note
Introduction 2-Methyl-1-(thiazol-4-yl)propan-2-amine is a key intermediate in the synthesis of various pharmaceutical compounds, leveraging the privileged thiazole scaffold known for its diverse biological activities.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Methyl-1-(thiazol-4-yl)propan-2-amine is a key intermediate in the synthesis of various pharmaceutical compounds, leveraging the privileged thiazole scaffold known for its diverse biological activities.[1][2] The development of a robust and scalable manufacturing process for this amine is critical for ensuring a reliable and cost-effective supply chain for active pharmaceutical ingredients (APIs). This application note provides a detailed overview of potential scalable synthetic routes, including in-depth protocols, process considerations, and analytical methods. The proposed strategies are designed to be efficient, reproducible, and amenable to large-scale production, addressing the needs of researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule reveals a convergent synthetic strategy. The primary amine functionality can be installed in the final step via a reductive amination of a ketone precursor. The thiazole ring, a common motif in medicinal chemistry, can be constructed using the well-established Hantzsch thiazole synthesis.[3][4][5] This approach breaks down the synthesis into two key stages, allowing for the independent optimization of each stage before converging to the final product.
Figure 1: Retrosynthetic analysis of 2-Methyl-1-(thiazol-4-yl)propan-2-amine.
Proposed Scalable Synthetic Routes
Based on the retrosynthetic analysis, two primary routes are proposed, differing in the order of key bond formations. Both routes are designed with scalability, reagent availability, and process safety in mind.
Route 1: Late-Stage Amination via Reductive Amination
This route prioritizes the early construction of the thiazole-containing ketone, followed by the introduction of the amine functionality in the final step. This is often advantageous in manufacturing as it can lead to a more convergent process and potentially higher overall yields.
Workflow for Route 1:
Figure 2: Workflow for the Late-Stage Amination route.
Route 2: Early-Stage Amination and Thiazole Formation
In this alternative approach, the amine functionality is introduced early in the synthesis, followed by the construction of the thiazole ring. This route may be advantageous if the aminated starting materials are readily available or if the late-stage amination proves to be low-yielding or challenging to purify on a large scale.
Workflow for Route 2:
Figure 3: Workflow for the Early-Stage Amination route.
Detailed Experimental Protocols (Route 1)
This section provides a detailed, step-by-step protocol for the more convergent and often preferred late-stage amination route.
Stage 1: Synthesis of 1-(Thiazol-4-yl)propan-2-one
The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[3]
Materials:
Reagent
Molar Mass ( g/mol )
Density (g/mL)
Purity
1,3-Dichloroacetone
126.97
1.43
98%
Thioformamide
61.10
-
97%
Ethanol
46.07
0.789
99.5%
Sodium Bicarbonate
84.01
-
99.7%
Dichloromethane
84.93
1.33
99.8%
Protocol:
Reaction Setup: To a 22 L, 3-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1,3-dichloroacetone (1.0 kg, 7.88 mol) and ethanol (10 L).
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of thioformamide (0.53 kg, 8.67 mol) in ethanol (2 L) over 1 hour, maintaining the internal temperature below 10 °C.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
Extraction: Concentrate the mixture under reduced pressure to remove the ethanol. Add water (5 L) and extract the aqueous layer with dichloromethane (3 x 4 L).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 1-(thiazol-4-yl)propan-2-one can be purified by vacuum distillation or column chromatography.
Stage 2: Reductive Amination to 2-Methyl-1-(thiazol-4-yl)propan-2-amine
Reductive amination is a highly effective and scalable method for the synthesis of primary amines from ketones.[6][7][8]
Materials:
Reagent
Molar Mass ( g/mol )
Density (g/mL)
Purity
1-(Thiazol-4-yl)propan-2-one
141.19
-
>95%
Ammonia (7N solution in Methanol)
17.03
-
-
Sodium Borohydride
37.83
-
98%
Methanol
32.04
0.792
99.8%
Ammonium Chloride
53.49
-
99.5%
Diethyl Ether
74.12
0.713
99.8%
Protocol:
Reaction Setup: To a 22 L, 3-necked round-bottom flask equipped with a mechanical stirrer and thermometer, add 1-(thiazol-4-yl)propan-2-one (1.0 kg, 7.08 mol) and a 7N solution of ammonia in methanol (10 L).
Imine Formation: Stir the mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate.
Reduction: Cool the reaction mixture to 0-5 °C. Slowly add sodium borohydride (0.32 kg, 8.50 mol) in portions over 1-2 hours, ensuring the temperature remains below 10 °C.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or LC-MS.
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 L) at 0-5 °C.
Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous layer with diethyl ether (3 x 5 L).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be further purified by vacuum distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
Process and Safety Considerations
Hantzsch Synthesis: The reaction is exothermic and requires careful temperature control during the addition of thioformamide. Thioformamide is toxic and should be handled in a well-ventilated fume hood.
Reductive Amination: The addition of sodium borohydride is highly exothermic and can generate hydrogen gas. The reaction should be performed under an inert atmosphere (e.g., nitrogen) and with adequate ventilation. Careful quenching is necessary to control the evolution of gas.
Solvent Selection: The choice of solvents should be guided by safety, environmental impact, and ease of recovery. For large-scale manufacturing, alternative solvents with higher flash points and lower toxicity may be considered.
Purification: For pharmaceutical applications, the final product must meet stringent purity requirements. The choice of purification method (distillation, crystallization, or chromatography) will depend on the impurity profile of the crude product.
This application note outlines a detailed and scalable manufacturing route for 2-Methyl-1-(thiazol-4-yl)propan-2-amine. The proposed late-stage amination strategy, utilizing the Hantzsch thiazole synthesis and reductive amination, offers a convergent and efficient approach suitable for industrial production. The provided protocols and process considerations serve as a valuable guide for researchers and drug development professionals in the synthesis of this important pharmaceutical intermediate. Further process optimization and scale-up studies are recommended to fully validate and implement this manufacturing route.
References
Alam, N., Arora, S., Ibrahim, A., & Deval, P. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Drug Delivery and Therapeutics, 12(6-S), 185-195. [Link]
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. [Link]
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. [Link]
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]
Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. (2024). ACS Omega. [Link]
Large-scale reductive amination and synthesis applications. (n.d.). ResearchGate. [Link]
Synthesis of primary amines. (n.d.). Organic Chemistry Portal. [Link]
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). Angewandte Chemie International Edition. [Link]
Amines in Pharmaceutical Synthesis. (2025). Green Chemistry Teaching and Learning Community (GCTLC). [Link]
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. [Link]
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). MDPI. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Accelerated Lead OptimizationMicrowave-Assisted Synthesis of 2-Methyl-1-(thiazol-4-yl)propan-2-amine Derivatives
Executive Summary & Scientific Context
Target Scaffold: 2-Methyl-1-(thiazol-4-yl)propan-2-amine is a privileged pharmacophore found in
-adrenergic receptor agonists (e.g., structural analogs of Mirabegron) and inhibitors of specific serine/threonine kinases. The gem-dimethyl amine motif confers metabolic stability and selectivity, while the thiazole ring acts as a bioisostere for pyridine or imidazole, enhancing lipophilicity and hydrogen-bonding potential.
The Challenge: Conventional Hantzsch thiazole synthesis for sterically hindered or amine-functionalized ketones is plagued by long reflux times (12–24 hours), incomplete cyclization, and oxidative by-products. The dehydration step—critical for aromatization—is often the kinetic bottleneck.
The Solution: This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the condensation of thioamides with
-haloketones. By leveraging the specific dielectric heating of polar solvents (EtOH/DMF), we overcome the activation energy barrier for the dehydration step, reducing reaction times from hours to minutes while suppressing side reactions.
Mechanism & Microwave Effects
The synthesis follows the Hantzsch Thiazole Synthesis mechanism. Microwave irradiation accelerates this pathway via two primary phenomena:
Dipolar Polarization: The solvent (Ethanol) and the polar transition state align with the oscillating electric field, generating internal heat instantaneously.
Superheating: The ability to heat the solvent 20–50°C above its boiling point (in a sealed vessel) exponentially increases the rate constant (
) according to the Arrhenius equation.
Reaction Pathway:
S-Alkylation: Nucleophilic attack of the thioamide sulfur on the
-haloketone (Rate-determining in conventional heating).
Cyclization: Intramolecular attack of the nitrogen on the carbonyl.
Dehydration: Loss of water to aromatize the ring (Significantly accelerated by MW).
Figure 1: Mechanistic pathway of the Hantzsch synthesis. The red zone indicates the dehydration step most significantly impacted by microwave irradiation.
Experimental Protocol
Precursor Note: To prevent self-condensation of the amine side chain, this protocol uses a Boc-protected precursor: 1-bromo-4-(tert-butoxycarbonylamino)-4-methylpentan-2-one .
Materials
Reagent A: Thiobenzamide or substituted Thioamide (1.0 equiv).
Use this decision tree to optimize yields if the standard protocol fails for specific derivatives.
Figure 2: Logic flow for optimizing incomplete conversions. Hydroxy-intermediates indicate insufficient thermal energy to drive dehydration.
Comparative Data: Microwave vs. Conventional
The following data summarizes the efficiency gains when synthesizing 4-substituted thiazoles using this protocol compared to traditional reflux methods.
Metric
Conventional Reflux (Ethanol)
Microwave Synthesis (120°C)
Improvement Factor
Reaction Time
12 – 16 Hours
10 – 15 Minutes
~60x Faster
Yield (Isolated)
65 – 72%
88 – 94%
+20%
Purity (Crude)
80% (Requires Column)
>95% (Often recrystallization only)
High
Energy Consumption
High (Overnight heating)
Low (Active heating < 15 min)
Green
Data aggregated from comparative studies on Hantzsch synthesis [1, 2].
References
Bagley, M. C., et al. (2006).[1] "Microwave-assisted oxidative aromatization of Hantzsch 1,4-dihydropyridines using manganese dioxide." Synthesis.
Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition.
Nayak, S., & Gaonkar, S. L. (2022). "A new microwave-assisted method for the synthesis of 2-substituted-thiazol-4(5H)-one via Hantzsch condensation." Rasayan Journal of Chemistry.
BenchChem. (2025). "Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives."
Crystallization methods for 2-Methyl-1-(thiazol-4-yl)propan-2-amine salts
An Application Guide to the Crystallization of 2-Methyl-1-(thiazol-4-yl)propan-2-amine Salts Abstract The crystallization of Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development and manufacturing...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Crystallization of 2-Methyl-1-(thiazol-4-yl)propan-2-amine Salts
Abstract
The crystallization of Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development and manufacturing, profoundly influencing the purity, stability, bioavailability, and processability of the final drug product.[][2] For basic compounds such as 2-Methyl-1-(thiazol-4-yl)propan-2-amine, salt formation is a prevalent strategy to optimize these critical physicochemical properties.[3][4] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective crystallization of 2-Methyl-1-(thiazol-4-yl)propan-2-amine salts. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed protocols for common crystallization techniques including cooling, antisolvent, and vapor diffusion methods.
Introduction: The Criticality of Crystalline Form
2-Methyl-1-(thiazol-4-yl)propan-2-amine is a key structural motif in various pharmacologically active agents. As with most small molecule drugs, over 90% of which are delivered in crystalline form, controlling the solid-state properties of this amine is paramount.[2] The conversion of the free amine into a salt is often the first step toward obtaining a stable, crystalline solid with improved handling and biopharmaceutical characteristics.[3]
The crystallization process itself is the primary determinant of the final API's physical attributes.[] Key properties dictated by crystallization include:
Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct solubilities, stabilities, and melting points, making polymorph control a critical regulatory and therapeutic concern.[5][6]
Purity: Crystallization is a powerful purification technique, capable of selectively isolating the desired compound from process impurities.
Particle Size and Morphology: These attributes directly impact downstream processes such as filtration, drying, milling, and formulation, as well as the dissolution rate of the final drug product.[][7]
This guide will explore the fundamental principles and practical methodologies to achieve robust and reproducible crystallization of 2-Methyl-1-(thiazol-4-yl)propan-2-amine salts.
Fundamentals of Salt Crystallization
Crystallization from a solution is fundamentally a process of controlled precipitation, driven by the creation of a supersaturated state . A solution is supersaturated when it contains more dissolved solute than it would under equilibrium conditions. This thermodynamically unstable state is the essential prerequisite for both the birth of new crystals (nucleation ) and their subsequent enlargement (crystal growth ).[8][9]
The relationship between temperature and solute concentration can be visualized using a solubility diagram.
Figure 1: Solubility-Supersolubility Diagram. This diagram illustrates the thermodynamic zones governing crystallization. The goal is typically to operate within the metastable zone, where controlled crystal growth is favored over rapid, uncontrolled nucleation.[8]
The Role of Salt Formation
For a basic amine (B), reaction with an acid (HA) forms a salt (B·HA) in solution.
B + HA ⇌ [BH⁺][A⁻]
The key principle in crystallizing this salt is to select a solvent system where the free base (B) is soluble, but the resulting salt ([BH⁺][A⁻]) has low solubility.[10] This difference in solubility is the primary driver for precipitation upon salt formation. Common acidic counter-ions for amine salts include hydrochloride, succinate, maleate, and fumarate, each imparting different properties to the final salt.[11]
Core Crystallization Methodologies and Protocols
The selection of a crystallization method depends on the properties of the salt, the available equipment, and the desired scale of operation. Below are three widely applicable methods for 2-Methyl-1-(thiazol-4-yl)propan-2-amine salts.
Method 1: Cooling Crystallization
This is one of the most common industrial crystallization methods, leveraging the temperature-dependent solubility of the target compound.[]
Causality & Principle: Most salts exhibit increased solubility at higher temperatures. By dissolving the salt in a suitable solvent at an elevated temperature to form a near-saturated solution and then applying a controlled cooling profile, the solution becomes supersaturated, inducing nucleation and crystal growth.[8][12] The rate of cooling is a critical parameter: slow cooling generally promotes the growth of larger, more uniform crystals, while rapid cooling can lead to a large number of small crystals due to excessive nucleation.[][12]
Figure 2: Workflow for Cooling Crystallization.
Protocol: Cooling Crystallization of 2-Methyl-1-(thiazol-4-yl)propan-2-amine Hydrochloride
Solvent Selection: Choose a solvent in which the hydrochloride salt has moderate solubility at elevated temperatures and low solubility at room temperature or below (e.g., isopropanol, ethanol, or acetone/water mixtures).
Dissolution: In a jacketed reaction vessel, charge the 2-Methyl-1-(thiazol-4-yl)propan-2-amine hydrochloride salt. Add the selected solvent (e.g., 5-10 volumes relative to the salt).
Heating: Begin agitation and heat the mixture to a temperature sufficient to achieve complete dissolution (e.g., 50-70°C). Visually confirm that all solids have dissolved.
Controlled Cooling: Initiate a linear cooling ramp. A typical rate is 10-20°C per hour. Slower rates are preferable for better crystal growth.
Seeding (Optional but Recommended): Once the solution has cooled into the metastable zone (typically 5-10°C below the dissolution temperature), add a small quantity (0.1-1.0% w/w) of seed crystals of the desired polymorphic form. This provides a template for growth and helps control the final crystal size and form.
Maturation: Continue the cooling ramp down to the final temperature (e.g., 0-5°C). Hold the slurry at this temperature with agitation for a period of 2-8 hours to allow for complete crystallization and maximize yield.
Isolation: Isolate the crystalline product by filtration.
Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Method 2: Antisolvent Crystallization
This technique is highly effective when a suitable single solvent for cooling crystallization cannot be found. It is widely used in the pharmaceutical industry.[13]
Causality & Principle: This method involves creating supersaturation by altering the composition of the solvent. The salt is first dissolved in a "good" solvent, in which it is highly soluble. A second solvent, known as an "antisolvent," in which the salt is poorly soluble but which is miscible with the good solvent, is then added.[14][15] This addition reduces the overall solvating power of the mixture, decreasing the salt's solubility and forcing it to crystallize.[13] The rate of antisolvent addition is a critical parameter for controlling nucleation and particle size.[16]
Figure 4: Setup for Sitting Drop Vapor Diffusion.
Protocol: Vapor Diffusion (Sitting Drop)
Preparation: Prepare a concentrated solution of the 2-Methyl-1-(thiazol-4-yl)propan-2-amine salt in a relatively low-volatility "good" solvent (e.g., DMSO, DMF).
Setup: In a well of a crystallization plate or the bottom of a small beaker, place a larger volume of a volatile antisolvent (e.g., diethyl ether, pentane, acetone).
[17][18]3. Droplet: Place a small droplet (5-20 µL) of the compound solution on a micro-bridge or directly on the bottom of the well, ensuring it does not touch the antisolvent reservoir.
[18][19]4. Sealing: Seal the container tightly to create a closed system.
Incubation: Place the sealed container in a location free from vibrations and temperature fluctuations.
Monitoring: Monitor the droplet periodically over several days to weeks for the appearance of crystals.
Data Summary and Characterization
The choice of crystallization method will significantly influence the final product attributes. The following table provides a comparative summary.
Parameter
Cooling Crystallization
Antisolvent Crystallization
Vapor Diffusion
Typical Scale
Lab to Industrial
Lab to Industrial
Microgram to Milligram
Primary Control
Cooling Rate
Antisolvent Addition Rate
Vapor Diffusion Rate
Common Outcome
Crystalline Powder
Crystalline Powder / Microcrystals
High-Quality Single Crystals
Advantages
Scalable, good for compounds with temperature-sensitive solubility
Fast, versatile, effective when cooling is not an option
Excellent crystal quality, requires minimal material
Challenges
Requires specific solubility profile, potential for oiling out
Solvent selection can be complex, risk of rapid precipitation
Slow, sensitive to vibrations, not suitable for large scale
Post-crystallization, it is essential to characterize the solid form using techniques such as:
Powder X-Ray Diffraction (PXRD): To identify the polymorphic form and assess crystallinity.
Differential Scanning Calorimetry (DSC): To determine the melting point and detect thermal events.
Microscopy: To observe crystal size, shape (habit), and uniformity.
Troubleshooting Common Crystallization Issues
Oiling Out/Amorphous Precipitation: This occurs when supersaturation is generated too quickly, causing the solute to separate as a liquid or non-crystalline solid instead of an ordered crystal lattice.
[13] * Solution: Reduce the cooling rate, slow the antisolvent addition, increase the temperature, or use a more dilute solution. Seeding can also be highly effective at preventing this.
[13]* Formation of the Wrong Polymorph: A thermodynamically metastable polymorph may crystallize instead of the desired stable form.
Solution: Use seed crystals of the stable form. Adjust the solvent or temperature, as these can influence which polymorph is favored.
Poor Yield:
Solution: Ensure the final temperature is low enough or a sufficient amount of antisolvent has been added to minimize the salt's solubility in the final mother liquor. Allow for an adequate maturation period.
References
Vertex AI Search. (n.d.). Crystallization of small molecules.
Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion.
PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
Sciencemadness.org. (2009). Forming oxalate salts of amines.
BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
Spingler, B., et al. (2012).
CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(7).
Pharmaceutical Technology. (2026). Salt Selection in Drug Development.
MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization.
MIT. (n.d.). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control.
Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
Google Patents. (n.d.). US4879042A - Method of crystallizing salts from aqueous solutions.
Technobis. (2024). Process development of API crystallization: a model-driven approach.
CordenPharma. (n.d.). API Crystallization.
ResearchGate. (2025). Ten Salts and One Co-crystal Fabricated from 4-methylbenzo[d]thiazol-2-amine and Acids through Combination of Classical H-bonds and Weak Noncovalent Interactions.
International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
Technical Support Center: Troubleshooting Solubility Issues with 2-Methyl-1-(thiazol-4-yl)propan-2-amine
Welcome to the technical support center for 2-Methyl-1-(thiazol-4-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encounte...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Methyl-1-(thiazol-4-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. By understanding the chemical properties of this molecule, you can optimize its handling and ensure the reliability and reproducibility of your results.
Understanding the Molecule: A Foundation for Troubleshooting
2-Methyl-1-(thiazol-4-yl)propan-2-amine is a heterocyclic amine. Its structure, featuring a basic amine group and a thiazole ring, dictates its solubility profile. The primary amine group is expected to be basic, readily accepting a proton to form a more soluble salt in acidic conditions.
Q1: My 2-Methyl-1-(thiazol-4-yl)propan-2-amine won't dissolve in aqueous buffer at neutral pH. What should I do?
This is a common observation for weakly basic compounds. At neutral pH, the primary amine is largely in its neutral, less soluble form. To improve solubility, you need to protonate the amine group by lowering the pH.
Causality: The solubility of amines is highly pH-dependent. In acidic solutions, the amine group (-NH2) is protonated to form an ammonium salt (-NH3+), which is an ionic species with significantly higher aqueous solubility.
Troubleshooting Workflow:
Caption: Workflow for addressing insolubility at neutral pH.
Step-by-Step Protocol: pH Adjustment
Prepare an acidic stock solution: Instead of dissolving the compound directly in your final neutral buffer, first prepare a concentrated stock solution in a slightly acidic buffer (e.g., 10 mM citrate buffer, pH 4.0-5.0).
Gentle warming and sonication: If the compound is slow to dissolve, gentle warming (to 37°C) and brief sonication can be applied. Avoid excessive heat to prevent degradation.
Dilution into final assay buffer: Add the acidic stock solution dropwise to your final, stirred or vortexing assay buffer. This gradual addition helps to avoid localized high concentrations that can lead to precipitation.
Final pH check: After dilution, verify the final pH of your assay medium to ensure it is within the acceptable range for your experiment.
Q2: I'm observing precipitation when diluting my DMSO stock solution of 2-Methyl-1-(thiazol-4-yl)propan-2-amine into an aqueous buffer. How can I prevent this?
This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.
Causality: The abrupt change in solvent polarity reduces the compound's solubility below its concentration, leading to precipitation.
Troubleshooting Strategies:
Strategy
Description
Rationale
Serial Dilution
Instead of a single large dilution, perform one or more intermediate dilutions in a mixed solvent system (e.g., DMSO/ethanol or DMSO/water).
This provides a more gradual transition from a high-organic to a high-aqueous environment, keeping the compound in solution.
Use of Co-solvents
Incorporate a water-miscible organic co-solvent (e.g., ethanol, isopropanol) in your final aqueous buffer.[8]
Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[8]
Slow Addition
Add the DMSO stock solution slowly to the vortexing aqueous buffer.
This avoids localized high concentrations of the compound that can initiate precipitation.
Step-by-Step Protocol: Serial Dilution with a Co-solvent
Prepare a 10 mM stock in 100% DMSO.
Prepare an intermediate dilution: Dilute the 10 mM DMSO stock 1:10 in a 1:1 mixture of ethanol and your final aqueous buffer. This creates a 1 mM intermediate stock in 10% DMSO/45% ethanol/45% aqueous buffer.
Final dilution: Use the 1 mM intermediate stock for the final dilution into your assay buffer. This will result in a much lower final concentration of organic solvents.
Q3: My compound seems to have variable activity in my cell-based assays, even when I use the same stock solution. Could this be a solubility issue?
Yes, inconsistent biological activity can often be a symptom of underlying solubility problems. If the compound is not fully dissolved or precipitates over the course of the experiment, the effective concentration available to the cells will vary.
Causality: Undissolved particles or precipitates are not bioavailable, leading to an underestimation of the compound's true potency and causing variability between experiments.
Troubleshooting Workflow for Inconsistent Activity:
Prepare your final drug dilution in the cell culture medium you use for your assay.
Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay.
Centrifuge the medium at high speed (e.g., 10,000 x g for 15 minutes) to pellet any precipitate.
Quantify the supernatant: Carefully collect the supernatant and measure the concentration of your compound using a suitable analytical method (e.g., HPLC-UV).
Compare: The measured concentration should be close to the nominal concentration. A significant decrease indicates precipitation.
Q4: I need to prepare a high-concentration aqueous solution for an in vivo study, but pH adjustment is not sufficient. What are my options?
For applications requiring higher aqueous concentrations, more advanced formulation strategies may be necessary.
Advanced Solubilization Techniques:
Technique
Mechanism
Protocol Outline
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming a water-soluble inclusion complex.[9]
1. Choose a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD). 2. Prepare a solution of the cyclodextrin in water. 3. Slowly add the 2-Methyl-1-(thiazol-4-yl)propan-2-amine powder to the cyclodextrin solution while stirring. 4. Stir the mixture for 24-48 hours at room temperature to allow for complex formation. 5. Filter the solution to remove any uncomplexed compound.
Salt Formation
Forming a stable salt of the amine with a pharmaceutically acceptable acid can significantly improve its aqueous solubility and dissolution rate.[10]
1. Dissolve the free base in a suitable organic solvent. 2. Add a stoichiometric amount of a selected acid (e.g., HCl, methanesulfonic acid) dissolved in a miscible solvent. 3. Isolate the resulting salt by precipitation and filtration or by solvent evaporation. 4. Characterize the salt form and determine its aqueous solubility.
Step-by-Step Protocol: Cyclodextrin Complexation
Prepare a 10% (w/v) solution of HP-β-CD in water.
Slowly add 2-Methyl-1-(thiazol-4-yl)propan-2-amine to the stirring HP-β-CD solution until a slight excess of solid is visible.
Stir the suspension at room temperature for 48 hours.
Filter the solution through a 0.22 µm filter to remove any undissolved solid.
Determine the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC-UV).
References
PubChem. (n.d.). tert-Butylamine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
Scent.vn. (n.d.). Tert-Butylamine (CAS 75-64-9): Odor profile, Properties, & IFRA compliance. Retrieved February 17, 2026, from [Link]
Shapiro, A. B. (2015, April 7). How can I increase the solubility to perform an enzyme assay? ResearchGate. Retrieved February 17, 2026, from [Link]
Shah, V. P., et al. (2022). Development of an enhanced formulation to minimize pharmacokinetic variabilities of a weakly basic drug compound. Pharmaceutical Development and Technology, 27(5), 555-564. [Link]
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica sinica. B, 5(5), 442–453. [Link]
Fathalla, Z., & Fathalla, M. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 29(17), 4085. [Link]
Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1101.5301. [Link]
Jacob, S., & Nair, A. B. (2018). Cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical Sciences and Research, 10(4), 728-734. [Link]
Resolving cyclization side-reactions in thiazole amine synthesis
Technical Support Center: Thiazole Amine Synthesis Current Status: System Active Operator: Senior Application Scientist Ticket ID: THZ-SYN-001[1] Welcome to the Thiazole Synthesis Command Center Mission: To troubleshoot...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Thiazole Amine SynthesisCurrent Status: System Active
Operator: Senior Application Scientist
Ticket ID: THZ-SYN-001[1]
Welcome to the Thiazole Synthesis Command Center
Mission: To troubleshoot and resolve cyclization failures in the synthesis of thiazole amines.
Context: Thiazole rings are pharmacophore royalty (found in Dasatinib, Ritonavir, Epothilone). However, the cyclization process—specifically the Hantzsch synthesis—is prone to "silent failures" where LCMS signals deceive you and NMR reveals a mixture of regioisomers, dimers, and hydrated intermediates.
This guide is not a textbook; it is a triage protocol. We will bypass general theory and focus on the specific failure modes that ruin experiments.
Module 1: The Diagnostic Triage
"My reaction failed, but I don't know how."
Before changing solvents or temperatures, you must identify the specific "species of failure" using the crude mixture data. Use this logic gate to diagnose your issue.
Figure 1: Diagnostic logic flow for identifying common thiazole synthesis failure modes.
Module 2: The "Hantzsch Huddle" (Standard Protocol Troubleshooting)
The Scenario: You are reacting an
-haloketone with a thiourea or thioamide.
The Problem: The reaction stalls or produces the wrong isomer.
Issue A: The "Hydroxy-Thiazoline" Stall (+18 Mass)
Symptoms: LCMS shows a major peak at
.[1] NMR shows aliphatic protons where aromatic thiazole protons should be.[1]
Root Cause: The reaction completed the S-alkylation and N-cyclization but failed the final dehydration step to aromatize.[1] This is common with electron-deficient thioamides or bulky ketones.[1]
The Fix: Force the dehydration.
Acid Spike: Add 5-10 equivalents of TFA (Trifluoroacetic acid) or concentrated HCl to the reaction mixture and heat to reflux for 1 hour.
Dehydrating Agent: If the substrate is acid-sensitive, add Trifluoroacetic Anhydride (TFAA) and Pyridine at 0°C, then warm to RT.[1]
Issue B: The Regioselectivity Flip (N- vs. S-Alkylation)
Symptoms: You isolated a product with the correct mass, but the NMR chemical shifts are slightly off, or the product has no biological activity.
Root Cause: The nitrogen attacked the
-haloketone first (forming an imidazole) instead of the sulfur (forming a thiazole).[1] This occurs when the sulfur nucleophilicity is suppressed (e.g., by strong electron-withdrawing groups) or under basic conditions where the nitrogen becomes deprotonated and more aggressive.[1]
The Fix:
Protocol Adjustment: Ensure the reaction remains neutral to slightly acidic . Do not add base (like TEA or carbonate) at the start of a Hantzsch synthesis.[1] The acid liberated (
) actually protects the nitrogen by protonating it, ensuring the softer Sulfur nucleophile attacks the alkyl halide [1].
Module 3: Visualizing the Failure Pathways
Understanding where the molecule goes wrong is critical for selecting the right fix.
Figure 2: Mechanistic bifurcation showing how pH and oxidation state dictate product outcome.[1]
Module 4: Side-Reaction Mitigation Guides
Oxidative Dimerization (The "Red" Impurity)
Observation: The reaction turns bright yellow/orange, and you isolate a high-melting solid that is not your product.[1]
Chemistry: Thioamides are prone to oxidation to form 1,2,4-thiadiazoles (dimers) or disulfides, especially in the presence of air or mild oxidants [2].
Protocol:
Degas Solvents: Sparge ethanol/DMF with Nitrogen for 15 minutes before use.[1]
Add Scavenger: If the problem persists, add 5 mol% sodium metabisulfite (
) to the reaction to maintain a reducing environment.
The "Sticky Tar" Phenomenon (Polymerization)
Observation: The
-haloketone degrades before reacting.[1]
Chemistry:-haloketones (especially bromoketones) are potent lachrymators and electrophiles that self-condense or polymerize if left in solution too long or exposed to light.[1]
Protocol:
In-Situ Generation: Do not store
-bromoketones. Generate them in situ using Polymer-Supported Pyridinium Tribromide (PSP) or NBS, then add the thioamide immediately to the same pot [3].[1]
Module 5: Data & Solvent Selection
The choice of solvent dramatically affects the rate of cyclization vs. side reactions.
Solvent
Temp Limit
Pro:Con Analysis
Recommended For
Ethanol (EtOH)
78°C
Pro: Green, easy workup.[1] Con: Slow for bulky substrates.
Standard Hantzsch reactions.
DMF/DMA
150°C+
Pro: High solubility, fast rate. Con: Hard to remove; promotes decomposition.[1]
Q: My product is stuck on the silica column. How do I elute it?A: Thiazoles are basic (pyridyl-like nitrogen).[1] They interact strongly with acidic silanols.[1]
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes, or add 1% TEA to your mobile phase (e.g., DCM/MeOH/TEA).[1]
Q: I need to synthesize a 2-amino-thiazole, but I keep getting the 2-imino isomer.A: This is a classic tautomerization issue.
Fix: The 2-amino form is generally thermodynamically favored unless N-substitution forces the imino form.[1] Ensure you are using a free thioamide/thiourea.[1] If using an N-substituted thiourea, steric bulk on the nitrogen will favor the imino form to relieve strain.
Q: Can I use alpha-chloroketones instead of bromo?A: Yes, but they are much slower (Cl is a poorer leaving group).[1]
Fix: Add 1 equivalent of Sodium Iodide (NaI) (Finkelstein condition) to generate the alpha-iodoketone in situ, which is far more reactive.
References
Hantzsch Thiazole Synthesis Mechanism & Regioselectivity
Source: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[4] J. Chem. Soc., Perkin Trans.[1] 1.
[1]
Oxidative Dimerization of Thioamides
Source: Hypervalent iodine-promoted twofold oxidative coupling of amines with amides and thioamides.[1][5] RSC Advances.
Green Synthesis & In-Situ Bromination
Source: Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.[1][6] Synthetic Communications.
[1]
Catalyst-Free PEG-400 Synthesis
Source: Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives.[3][7][8] Current Organic Chemistry.
Technical Support Center: Enhancing the Stability of 2-Methyl-1-(thiazol-4-yl)propan-2-amine in DMSO
Introduction Welcome to the technical support guide for 2-Methyl-1-(thiazol-4-yl)propan-2-amine. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in thei...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for 2-Methyl-1-(thiazol-4-yl)propan-2-amine. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experiments and may encounter stability challenges when preparing and storing stock solutions in Dimethyl Sulfoxide (DMSO). As a molecule featuring a primary amine and a thiazole ring, it possesses specific chemical liabilities that can lead to degradation under common laboratory conditions.
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you identify, troubleshoot, and mitigate stability issues, ensuring the integrity and reproducibility of your experimental results.
Quick-Access FAQs
This section addresses the most frequently asked questions regarding the handling and stability of 2-Methyl-1-(thiazol-4-yl)propan-2-amine in DMSO.
Q1: What are the primary causes of degradation for this compound in DMSO?
A1: The degradation of 2-Methyl-1-(thiazol-4-yl)propan-2-amine in DMSO is typically attributed to two main chemical liabilities: the primary amine and the thiazole ring. Key degradation pathways include oxidation of the sulfur atom in the thiazole ring and reactions involving the primary amine.[1][2] Factors such as exposure to atmospheric oxygen, light, elevated temperatures, and impurities within the DMSO (e.g., water, peroxides) can accelerate these processes.[1][3]
Q2: My freshly prepared DMSO stock solution is already showing a slight yellow tint. Is this normal?
A2: No, a yellow color is often a warning sign of oxidation or degradation.[3] High-quality, pure DMSO should be colorless.[3] The appearance of color upon dissolution suggests that either the solid compound has pre-existing impurities or immediate degradation is occurring. This can be caused by using a lower grade of DMSO that contains reactive impurities or by exposure to light during preparation.
Q3: How should I properly store my DMSO stock solution to maximize stability?
A3: For optimal stability, stock solutions should be stored at -20°C or -80°C.[4] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][5] Additionally, overlaying the solution with an inert gas like argon or nitrogen before sealing can help prevent oxidation.[5] Store all aliquots in the dark, using amber vials to protect against photodegradation.[1]
Q4: Can I use water in my DMSO stock to improve solubility?
A4: While common, adding water to DMSO stocks can be risky. DMSO is hygroscopic and readily absorbs atmospheric moisture.[3] Studies have shown that for many compounds, water is a more significant cause of degradation than oxygen in DMSO solutions.[6][7] If a co-solvent is necessary for downstream applications, it is better to prepare a concentrated stock in anhydrous DMSO and perform dilutions into aqueous buffers immediately before use.
In-Depth Troubleshooting Guide
This section provides detailed answers to specific problems you may encounter during your experiments.
Observation: "I see new peaks appearing in my LC-MS/HPLC analysis over time."
Q: What are these new peaks, and what is causing them?
A: The appearance of new, unexpected peaks in your chromatogram is a classic sign of compound degradation. Given the structure of 2-Methyl-1-(thiazol-4-yl)propan-2-amine, these new peaks are likely one or more of the following degradation products:
Oxidized Products: The sulfur atom in the thiazole ring is susceptible to oxidation, which can form sulfoxides or sulfones.[1][2] This is a common pathway for thiazole-containing compounds.
Products of Amine Reactivity: Primary amines can be susceptible to various reactions, including oxidation. While DMSO itself is generally stable, at elevated temperatures or in the presence of certain catalysts, it can contribute to the oxidation of solutes.[8]
Photodegradation Products: Thiazole rings, especially those with aryl substituents, can be sensitive to light.[9] Exposure to UV or even ambient lab lighting can cause complex rearrangements or reactions, such as cycloadditions with singlet oxygen, leading to unstable intermediates that form various degradation products.[10]
DMSO Adducts/Impurities: In some cases, artifact peaks can arise from the degradation of DMSO itself, which can be facilitated by the analyte.[11][12] Common DMSO-related artifacts include methanethiol and dimethyl sulfide.[11][12]
Troubleshooting Workflow:
Caption: Workflow for a time-course stability study.
References
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved February 17, 2026, from [Link]
Lab Chemicals. (2025, December 12). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). Retrieved February 17, 2026, from [Link]
Cheng, X., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 968-74.
Liu, A., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 896-905.
ResearchGate. (2014, November 14). Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening? Retrieved February 17, 2026, from [Link]
Wang, Y., et al. (2021). Artifact Peaks Due to Minor Decomposition of Sample Diluent DMSO in Head Space-GC Analysis. ChemRxiv.
ResearchGate. (n.d.). Degradation of model compound in DMSO. Retrieved February 17, 2026, from [Link]
Elite Biogenix. (n.d.). DMSO Solution 60ml. Retrieved February 17, 2026, from [Link]
Reddit. (2021, September 18). Bad batch of DMSO? Retrieved February 17, 2026, from [Link]
Semantic Scholar. (2021, June 14). Artifact Peaks Due to Minor Decomposition of Sample Diluent DMSO in Head Space-GC Analysis. Retrieved February 17, 2026, from [Link]
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
Journal of Chemical and Pharmaceutical Research. (n.d.). Antioxidant Activity Assay In vitro of Polysorbate 80 and Dimethyl Sulfoxide (DMSO) through DPPH Method. Retrieved February 17, 2026, from [Link]
ACS Publications. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions. Retrieved February 17, 2026, from [Link]
SciELO. (2015, August 1). Preformulation study and influence of DMSO and propylene glycol on the antioxidant action of isocoumarin paepalantine. Retrieved February 17, 2026, from [Link]
ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved February 17, 2026, from [Link]
ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for? Retrieved February 17, 2026, from [Link]
Sanmartín-Suárez, C., et al. (2011). Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants. Journal of Pharmacological and Toxicological Methods, 63(2), 209-15.
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
LCGC North America. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved February 17, 2026, from [Link]
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved February 17, 2026, from [Link]
MDPI. (2023, September 7). Monitoring Distribution of the Therapeutic Agent Dimethyl Sulfoxide via Solvatochromic Shift of Albumin-Bound Indocyanine Green. Retrieved February 17, 2026, from [Link]
ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved February 17, 2026, from [Link]
CSIC. (n.d.). Nitrosation of Amines in Nonaqueous Solvents. 2. Solvent-Induced Mechanistic Changes. Retrieved February 17, 2026, from [Link]
ResearchGate. (n.d.). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Retrieved February 17, 2026, from [Link]
SSRN. (n.d.). Physical Properties of Precipitating Amine System using 2-Amino- 2-Methyl-1-Propanol in Dimethyl Sulfoxide. Retrieved February 17, 2026, from [Link]
Chemistry Europe. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Retrieved February 17, 2026, from [Link]
PubChem. (n.d.). 3-[[[2-[(Diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide Hydrochloride. Retrieved February 17, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/3-[[[2-(Diaminomethylene_amino]-4-thiazolyl]methyl]thio]propanimidamide_Hydrochloride]([Link]
PubChem. (n.d.). (2-((Dimethylamino)methyl)thiazol-4-yl)methanol. Retrieved February 17, 2026, from [Link]
EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved February 17, 2026, from [Link]
ResearchGate. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved February 17, 2026, from [Link]
Technical Support Center: Minimizing Byproduct Formation in Thiazole-4-yl propan-2-amine Reactions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the synthesis of thiazole-4-yl propan-2-amine. This resource is designe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the synthesis of thiazole-4-yl propan-2-amine. This resource is designed to address common challenges and provide actionable solutions to minimize byproduct formation, ensuring the highest possible yield and purity of your target compound. Our approach is grounded in mechanistic understanding and validated through empirical data, empowering you to navigate the complexities of thiazole synthesis with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of thiazole-4-yl propan-2-amine, which is often synthesized via a multi-step process involving the formation of a thiazole ring followed by functionalization, such as reductive amination.
Issue 1: Formation of Isomeric Impurities During Thiazole Ring Synthesis
Question: I am performing a Hantzsch thiazole synthesis to create the core ring structure and observing a significant amount of an isomeric byproduct. How can I favor the formation of the desired 4-substituted thiazole?
Answer: The Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thioamide, is a powerful tool for constructing the thiazole ring.[1][2] However, the regioselectivity of the cyclization can be a critical factor, often leading to the formation of unwanted isomers.
Root Cause Analysis:
The formation of a 2-imino-2,3-dihydrothiazole isomer is a known side reaction, particularly when using N-monosubstituted thioureas.[3] The regioselectivity is highly dependent on the reaction's pH. Acidic conditions can promote the formation of the imino isomer, while neutral or slightly basic conditions favor the desired 2-aminothiazole structure.[3]
Step-by-Step Mitigation Strategy:
pH Control: Maintain a neutral to slightly basic reaction medium. This can be achieved by:
Using a non-acidic solvent.
Adding a mild, non-nucleophilic base, such as sodium bicarbonate or triethylamine, to neutralize any acidic species generated in situ.[4]
Solvent Selection: The choice of solvent is crucial. While alcohols like ethanol are common, aprotic solvents such as DMF may offer better control and efficiency in some cases.[3][5]
Temperature and Reaction Time Monitoring: While not the primary driver of isomerization, prolonged reaction times or excessive heat can potentially lead to the equilibration of isomers.[3] It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to stop the reaction once the formation of the desired product is maximized.[3]
Workflow for Optimizing Hantzsch Thiazole Synthesis:
Caption: Decision workflow for optimizing Hantzsch thiazole synthesis conditions.
Issue 2: Byproduct Formation During Reductive Amination
Question: During the reductive amination of a thiazole-4-yl ketone with ammonia or an amine to form thiazole-4-yl propan-2-amine, I am observing the formation of secondary and tertiary amines, as well as unreacted starting material. How can I improve the selectivity for the primary amine?
Answer: Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group to an amine via an intermediate imine.[6] However, controlling the reaction to selectively yield the primary amine can be challenging.
Root Cause Analysis:
The formation of secondary and tertiary amine byproducts arises from the reaction of the newly formed primary amine with the starting carbonyl compound, leading to over-alkylation.[7] The presence of unreacted starting material can be due to incomplete imine formation or inefficient reduction.
Step-by-Step Mitigation Strategy:
Choice of Reducing Agent: The selectivity of the reducing agent is paramount.
Sodium Cyanoborohydride (NaBH3CN): This is often the reagent of choice for one-pot reductive aminations. It is more selective for the protonated imine (iminium ion) than for the starting ketone, especially at a slightly acidic pH (around 4-5).[6][8] This minimizes the reduction of the starting ketone.
Sodium Triacetoxyborohydride (NaBH(OAc)3): This is another mild and selective reducing agent that is particularly effective for reductive aminations and is less toxic than NaBH3CN.[6][8] It is a weaker reductant than sodium borohydride (NaBH4) and shows good selectivity for imines over ketones.[8]
Control of Stoichiometry and Addition:
Use a large excess of the amine source (e.g., ammonia or ammonium salt) to drive the equilibrium towards the formation of the primary imine and to outcompete the product amine from reacting with the ketone.
Consider a stepwise approach: first, form the imine, and then add the reducing agent. This can sometimes provide better control than a one-pot reaction.[9]
pH Optimization: The pH of the reaction is critical for both imine formation and the activity of the reducing agent. A weakly acidic environment is generally optimal for imine formation.[6]
Catalytic Hydrogenation: For a greener and often highly selective alternative, consider catalytic hydrogenation (e.g., using H2 gas with a palladium catalyst). This method can offer excellent selectivity under mild conditions.[6]
Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing Agent
Optimal pH
Advantages
Disadvantages
Sodium Borohydride (NaBH4)
Neutral to Basic
Readily available, inexpensive
Can reduce both imine and carbonyl, leading to alcohol byproduct[6]
Q1: What are the most critical starting material quality attributes to prevent byproduct formation?
A1: The purity of your starting materials is fundamental to a clean reaction.
α-Halo-β-carbonyl Compound: These compounds can be unstable. Ensure they are freshly prepared or have been stored correctly (cold and dark) to prevent decomposition, which can introduce impurities that lead to side reactions.[3]
Thioamide: Impurities in the thioamide can participate in side reactions, reducing the yield of the desired thiazole. Use a high-purity thioamide or purify it before use.[3]
Q2: Can microwave irradiation be used to improve the synthesis and reduce byproducts?
A2: Yes, microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.[10][11] For thiazole synthesis, microwave irradiation can provide rapid and uniform heating, which can minimize the formation of thermally induced byproducts that may occur with conventional heating methods.[11][12] It is particularly effective for accelerating reactions that are sluggish at lower temperatures.[5]
Q3: How can I effectively purify my final thiazole-4-yl propan-2-amine product from closely related byproducts?
A3: Purification is a critical final step.
Column Chromatography: Flash column chromatography on silica gel is a standard and effective method for separating the desired amine from starting materials and byproducts.[12] The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes or a more polar system involving methanol and dichloromethane with a small amount of base like triethylamine for amines) is crucial and should be determined by TLC analysis.[12]
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities and obtaining a product of high purity.[10]
Acid-Base Extraction: As the product is an amine, an acid-base extraction can be used to separate it from non-basic impurities. The amine can be extracted into an aqueous acidic solution, the aqueous layer washed with an organic solvent to remove neutral impurities, and then the amine can be liberated by basifying the aqueous layer and extracting it back into an organic solvent.
Diagram of a General Purification Workflow:
Caption: A general workflow for the purification of thiazole-4-yl propan-2-amine.
References
IJSAT. Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. Available at: [Link]
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]
MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available at: [Link]
RSC Publishing. Recent advances in the synthesis and utility of thiazoline and its derivatives. Available at: [Link]
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
Wikipedia. Reductive amination. Available at: [Link]
ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Available at: [Link]
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]
Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. Available at: [Link]
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
PMC. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available at: [Link]
Synple Chem. Application Note – Reductive Amination. Available at: [Link]
JOCPR. Synthesis of some new 5- substituted of. Available at: [Link]
PMC. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]
Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
A Researcher's Guide to the ¹H-NMR Spectral Analysis of 2-Methyl-1-(thiazol-4-yl)propan-2-amine
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H-NMR) spectrum of 2-Methyl-1-(thiazol-4-yl)propan-2-amine. Designed for researchers, scientists, and professionals in drug development,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H-NMR) spectrum of 2-Methyl-1-(thiazol-4-yl)propan-2-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between the molecule's structure and its spectral features, offers a comparative analysis with related structural motifs, and provides a robust, self-validating protocol for experimental replication.
Introduction: The Structural Imperative
2-Methyl-1-(thiazol-4-yl)propan-2-amine is a heterocyclic compound featuring a thiazole ring linked to a tertiary amine structure. Such molecules are common scaffolds in medicinal chemistry, making their unambiguous structural characterization a critical step in synthesis and quality control. ¹H-NMR spectroscopy stands as the primary tool for this purpose, offering precise insights into the molecular framework by mapping the chemical environment of every proton.
This guide will dissect the predicted ¹H-NMR spectrum of the title compound, correlate each signal to its corresponding protons, and compare these features to simpler, constituent fragments like isopropylamine and substituted thiazoles.
Molecular Structure and Proton Environments
To interpret the spectrum, we must first deconstruct the molecule into its distinct proton environments. The structure of 2-Methyl-1-(thiazol-4-yl)propan-2-amine contains five sets of chemically non-equivalent protons, as labeled below.
Caption: Molecular structure of 2-Methyl-1-(thiazol-4-yl)propan-2-amine with non-equivalent protons labeled (a-e).
The five distinct proton environments are:
Hₐ: The proton at position 2 of the thiazole ring.
H♭: The proton at position 5 of the thiazole ring.
H₂ᶜ: The two protons of the methylene (-CH₂-) bridge.
H₂ᵈ: The two protons of the primary amine (-NH₂).
H₆ᵉ: The six equivalent protons of the two methyl (-CH₃) groups.
Predicted ¹H-NMR Spectrum: A Quantitative Analysis
The chemical shift, integration, and multiplicity of each signal provide a unique fingerprint for the molecule. Below is a detailed prediction of the ¹H-NMR spectrum.
Label
Protons
Integration
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Rationale & Coupling Interactions
Hₐ
Thiazole C2-H
1H
~8.8 - 9.0
Singlet (s)
The C2-H of a thiazole is highly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms. It is not adjacent to other protons, resulting in a singlet.[1][2]
H♭
Thiazole C5-H
1H
~7.1 - 7.3
Doublet (d)
This proton is on the electron-rich part of the ring and is less deshielded than Hₐ. It is adjacent to the methylene protons (H₂ᶜ), leading to a doublet due to geminal coupling across the sp²-sp³ bond.
H₂ᶜ
-CH₂-
2H
~3.0 - 3.2
Doublet (d)
These methylene protons are adjacent to the aromatic thiazole ring. They are split by the single H♭ proton (n+1 = 2), resulting in a doublet.
H₂ᵈ
-NH₂
2H
~1.5 - 3.0 (variable)
Broad Singlet (br s)
Amine protons often exchange with trace water or other protons, leading to signal broadening. Their chemical shift is highly dependent on solvent, concentration, and temperature. They typically do not couple with adjacent protons.
H₆ᵉ
2 x -CH₃
6H
~1.2 - 1.4
Singlet (s)
These six protons on the two methyl groups are equivalent. They are attached to a quaternary carbon and have no adjacent protons to couple with, hence they appear as a sharp singlet.
Comparative Spectral Analysis
To ground our predictions, we compare the expected signals to those of well-characterized, structurally related molecules.
Comparison with Isopropylamine
The C(CH₃)₂NH₂ moiety of our target molecule is structurally related to isopropylamine. However, the substitution of the methine proton (-CH) with a thiazolylmethyl group introduces key differences.
Isopropylamine Spectrum: Features a septet for the CH proton around δ 3.0 ppm, a doublet for the six CH₃ protons around δ 1.0 ppm, and a broad singlet for the NH₂ protons.[3][4][5]
Target Molecule Analysis: In our target compound, the absence of the methine proton means the six methyl protons (H₆ᵉ) are no longer split and appear as a singlet. The electronic influence of the thiazole ring slightly deshields these methyl protons compared to those in pure isopropylamine.
Comparison with Substituted Thiazoles
The signals from the thiazole ring can be understood by comparison to the parent heterocycle and other derivatives.
Thiazole Spectrum: The parent thiazole shows distinct signals for H-2, H-4, and H-5. The H-2 proton is the most downfield (δ ~8.8-9.0 ppm).[2][6]
Target Molecule Analysis: Our molecule is a 4-substituted thiazole. The substituent at C4 removes the H-4 signal. The remaining H-2 (Hₐ) and H-5 (H♭) protons are observed. The chemical shifts are consistent with those seen in other 4-substituted thiazoles, where the electronic nature of the substituent modulates the precise peak positions.[7]
Recommended Experimental Protocol
Reproducible and high-quality data are paramount. The following protocol outlines a standard procedure for acquiring the ¹H-NMR spectrum of 2-Methyl-1-(thiazol-4-yl)propan-2-amine.
Sample Preparation
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, or to observe exchangeable protons like -NH₂, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Data Acquisition
Instrumentation: Use a ¹H-NMR spectrometer operating at a field strength of 300 MHz or higher for better signal dispersion.
Shimming: Shim the magnetic field to optimize its homogeneity, ensuring sharp, symmetrical peaks.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse sequence is sufficient.
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
Relaxation Delay: Set a relaxation delay of 1-2 seconds between scans.
Data Processing
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integration: Integrate the area under each signal to determine the relative ratio of protons.
Caption: Standard workflow for ¹H-NMR spectrum acquisition and analysis.
Complementary Analytical Techniques
While ¹H-NMR is powerful, its data should be corroborated with other analytical methods for complete characterization:
¹³C-NMR Spectroscopy: Confirms the carbon skeleton of the molecule, showing the number of unique carbon environments.
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that can further confirm the structure.
Infrared (IR) Spectroscopy: Identifies functional groups, such as the N-H stretches of the primary amine and the C=N/C=C stretches of the thiazole ring.
Conclusion
The ¹H-NMR spectrum of 2-Methyl-1-(thiazol-4-yl)propan-2-amine is predicted to show five distinct signals corresponding to its unique proton environments. The characteristic downfield singlets of the thiazole protons, coupled with the unique singlet for the six equivalent methyl protons and the doublet for the methylene bridge, provide an unambiguous fingerprint for structural verification. By comparing these features to known spectra of simpler fragments and following a rigorous experimental protocol, researchers can confidently characterize this and other related molecules, ensuring the integrity of their scientific and development endeavors.
References
ResearchGate. (n.d.). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Available at: [Link]
Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Available at: [Link]
Abraham, R. J., & Thomas, W. A. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
SpectraBase. (n.d.). Isopropylamine. Available at: [Link]
PubChemLite. (n.d.). 2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine. Available at: [Link]
Al-Hourani, B. J., Al-Adhami, H., Al-Qudah, M. A., & El-Elimat, T. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLOS ONE. Available at: [Link]
SpectraBase. (n.d.). Thiazole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
PubChem. (n.d.). Isopropylamine. Available at: [Link]
Comparative Guide: Mass Spectrometry Fragmentation of 2-Methyl-1-(thiazol-4-yl)propan-2-amine
[1][2][3] Executive Summary: The Bioisosteric Shift In drug discovery, replacing a phenyl ring with a thiazole heterocycle is a common "scaffold hop" strategy to improve solubility, reduce lipophilicity (LogP), or alter...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary: The Bioisosteric Shift
In drug discovery, replacing a phenyl ring with a thiazole heterocycle is a common "scaffold hop" strategy to improve solubility, reduce lipophilicity (LogP), or alter metabolic stability.[1] This guide analyzes the mass spectrometry (MS) fragmentation of 2-Methyl-1-(thiazol-4-yl)propan-2-amine , a thiazole bioisostere of the well-known stimulant Phentermine .[2][3][1]
By comparing these two structurally related amines, this guide elucidates how the electronic differences between a carbocycle (phenyl) and a heterocycle (thiazole) manifest in fragmentation patterns.[3] We establish the m/z 58 ion as the conserved "fingerprint" of the aliphatic amine chain, while the shift from m/z 91 (tropylium) to m/z 98 (thiazolylmethyl) serves as the diagnostic indicator of the scaffold hop.[2]
Structural Analysis & Theoretical Fragmentation
The target molecule consists of three distinct structural domains that dictate its fragmentation behavior:
The Thiazole Core (4-position): An electron-rich aromatic heterocycle containing sulfur and nitrogen.[2][3][1]
The Methylene Bridge: A carbon linker susceptible to benzylic-type cleavage.[2][3][1]
The Gem-Dimethyl Amine Tail: A tertiary alkyl group adjacent to a primary amine, highly prone to alpha-cleavage.[2][1]
Predicted Cleavage Sites[2]
Site A (Alpha-Cleavage): The bond between the quaternary carbon and the methylene bridge.[2][3] This is energetically favorable due to the stability of the resulting immonium ion.[1]
Site B (Benzylic-type Cleavage): The bond between the thiazole ring and the methylene group, though less common than Site A in aliphatic amines.[2]
Comparative Analysis: Thiazole Analog vs. Phentermine[1][3]
This section contrasts the target molecule with its phenyl analog, Phentermine, using Electron Ionization (EI) and Electrospray Ionization (ESI) data.[3]
Electron Ionization (EI) Patterns[2]
Under hard ionization (70 eV), both molecules undergo extensive fragmentation.[3] The aliphatic amine chain dominates the base peak formation.[1]
Aliphatic amines have low M[2][3]•+ stability; rapid alpha-cleavage occurs.[2][3][1]
Base Peak
m/z 58
m/z 58
Alpha-Cleavage: Loss of the aryl-methyl radical leaves the stable [C(CH3)2=NH2]+ cation.[2][3] This is conserved across both scaffolds.[3][1]
Diagnostic Fragment
m/z 91 (Tropylium)
m/z 98 (Thiazolylmethyl)
Charge Retention Reversal: In Phentermine, the benzyl fragment rearranges to the stable tropylium ion.[2][3] In the thiazole analog, the [Thiazole-CH2]+ cation forms at m/z 98.[3][1]
Secondary Fragment
m/z 65 (C5H5+)
m/z 85 (Thiazole ring)
Further degradation of the aromatic/heteroaromatic core.[2][3]
Thiazole Analog Transition: 157.1 → 98.0 (Loss of isopropylamine neutral, 59 Da).[2][3]
Key Insight: The neutral loss of 59 Da (isopropylamine moiety) is the defining characteristic of this pharmacophore class, regardless of the aromatic core.[2]
Visualizing the Fragmentation Pathways[5]
The following diagram illustrates the divergent pathways between the phenyl and thiazole analogs, highlighting the conserved alpha-cleavage mechanism.
Figure 1: Divergent fragmentation pathways of Phentermine vs. Thiazole Analog. Note the conserved neutral loss and distinct product ions.[2]
Experimental Protocol: Method Development
To reliably generate and validate these fragmentation patterns, the following LC-MS/MS protocol is recommended. This workflow ensures separation of potential isomers (e.g., 2-methyl-1-(thiazol-2-yl)propan-2-amine).[2][3][1]
Sample Preparation[2][3][6][7][8]
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (1 mg/mL).
Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
Infusion: Direct infusion at 10 µL/min into the MS source for tuning.
The following DOT diagram outlines the decision tree for optimizing the MRM transitions.
Figure 2: Method development workflow for optimizing MRM transitions.
References
NIST Mass Spectrometry Data Center. Mass Spectrum of Phentermine (EI).[2][3][5] National Institute of Standards and Technology.[1] Available at: [Link][2][3]
PubChem. 2-(4-((Methylamino)methyl)-1,3-thiazol-2-yl)propan-2-ol (Structural Analog Data). National Library of Medicine.[1] Available at: [Link][2][3]
Chemistry LibreTexts. Amine Fragmentation Patterns: Alpha-Cleavage Mechanisms. Available at: [Link][2][3][6]
HPLC Retention Time Standards for 2-Methyl-1-(thiazol-4-yl)propan-2-amine: A Comparative Method Development Guide
Executive Summary The analysis of 2-Methyl-1-(thiazol-4-yl)propan-2-amine presents a classic chromatographic challenge: retaining a small, hydrophilic, basic amine on standard stationary phases while maintaining acceptab...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of 2-Methyl-1-(thiazol-4-yl)propan-2-amine presents a classic chromatographic challenge: retaining a small, hydrophilic, basic amine on standard stationary phases while maintaining acceptable peak symmetry. As a structural fragment common in fragment-based drug discovery (FBDD) and a key intermediate for thiazole-based kinase inhibitors, establishing a robust retention time standard is critical for purity assessment and reaction monitoring.
This guide compares three distinct chromatographic approaches to standardize the retention of this compound. Unlike generic protocols, we evaluate the thermodynamic stability and peak integrity of the analyte across different column chemistries.
Key Recommendation: For routine quality control, the High-pH Reversed-Phase (Hybrid C18) method is superior to traditional acidic C18 methods, offering a 3-fold increase in retention factor (
) and significantly improved tailing factors ().
Part 1: Technical Analysis & Method Comparison
The Analyte Profile[1]
Compound: 2-Methyl-1-(thiazol-4-yl)propan-2-amine
Chemical Class: Aminothiazole / Alkylamine
Physicochemical Challenges:
Basic Nitrogen: The primary amine is protonated at neutral/acidic pH, leading to silanol interactions and peak tailing.
Polarity: The thiazole ring and short alkyl chain result in low logP, causing early elution (near void volume) on standard C18 columns.
Comparative Performance Matrix
We compared three method "products" (methodologies) to establish the definitive retention standard.
Feature
Method A: Traditional C18 (Acidic)
Method B: Hybrid C18 (High pH)
Method C: HILIC (Polar Ionic)
Stationary Phase
C18 (Silica-based)
C18 (Ethylene-Bridged Hybrid)
Bare Silica / Amide
Mobile Phase
0.1% Formic Acid (pH ~2.7)
10mM NH₄HCO₃ (pH 10.0)
ACN / Ammonium Formate
Retention ()
0.8 - 1.2 (Poor)
3.5 - 4.0 (Excellent)
5.0 - 6.5 (High)
Tailing Factor ()
1.5 - 2.0 (Significant Tailing)
1.05 - 1.15 (Symmetric)
1.1 - 1.3 (Good)
Robustness
Moderate (pH sensitive)
High (Stable retention)
Low (Hydration sensitive)
Application
Quick screening
QC & Purity Standards
Impurity Profiling
In-Depth Analysis
1. The "Default" Flaw: Acidic C18
Most labs default to a C18 column with 0.1% Formic Acid. For this thiazole amine, the acidic environment protonates the amine (
). While this increases solubility, the charged species is highly hydrophilic, resulting in rapid elution. Furthermore, the positive charge interacts with residual silanols on the silica surface, causing the characteristic "shark fin" tailing.
Verdict:Not recommended for quantitative standards due to poor resolution from the solvent front.
2. The "Gold Standard": High-pH Hybrid C18
By using a hybrid silica column (e.g., Waters XBridge or Phenomenex Kinetex EVO) capable of withstanding pH 10-11, we can run the mobile phase above the pKa of the amine. This keeps the analyte neutral (uncharged).
Mechanism: Neutral amines are more hydrophobic than their cationic counterparts, leading to significantly longer retention on the C18 chain.
Benefit: Eliminates silanol interactions (silanols are deprotonated, but the analyte is neutral, preventing cation exchange).
Verdict:The Recommended Standard.
3. The "Orthogonal" Choice: HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds by partitioning them into a water-rich layer on the silica surface.
Benefit: The thiazole amine is highly retained, moving it away from non-polar matrix interferences.
Drawback: Long equilibration times make it less efficient for high-throughput screening.
Verdict: Use for confirmation if co-elution is suspected in Method B.
Part 2: Visualizing the Decision Process
The following diagram illustrates the logic flow for selecting the appropriate retention standard method based on your specific analytical needs.
Figure 1: Decision tree for selecting the optimal chromatographic method based on laboratory resources and analytical goals.
Part 3: Validated Experimental Protocols
Protocol 1: The Recommended Standard (High pH)
Objective: Establish a repeatable retention time standard for purity analysis.
Retention Time: ~4.5 - 5.2 min (System dependent).
Peak Width (50%): < 0.15 min.
Protocol 2: System Suitability Testing (SST)
To ensure your retention time standard is valid, perform the following SST before running samples.
Blank Injection: Inject Mobile Phase A to confirm no carryover or ghost peaks.
Standard Injection (5x): Inject the analyte at 100 µg/mL.
Acceptance Criteria: RSD of Retention Time < 0.5%.
Tailing Check: Calculate USP Tailing Factor (
).
Formula:
Acceptance Criteria:
.
Part 4: Mechanistic Visualization
Understanding why the High pH method works is crucial for troubleshooting. The diagram below details the interaction at the molecular level.
Figure 2: Mechanistic comparison of analyte behavior under Acidic vs. Basic mobile phase conditions.
References
Basavanakatti, A. I., et al. (2024).[1] "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole." BMC Chemistry, 18:220.[1]
[Link]
Context: Provides foundational protocols for aminothiazole separation on C18 columns.
McCalley, D. V. (2010). "Analysis of the retention and peak shape of basic analytes in reversed-phase high performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.
Context: Authoritative review on the advantages of high-pH mobile phases for basic amines.
Guideline on Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH).
[Link]
Context: Standard for defining the SST and validation parameters (RSD, Tailing Factor) cited in Part 3.
PubChem Compound Summary: 2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine.
[Link]
Context: Structural confirmation and physicochemical property data for thiazole-amine analogs.
Comparative Guide: Thiazole vs. Pyridine Propan-2-amines in Drug Design
[1] Executive Summary: The Bioisosteric Pivot In the optimization of CNS-active agents and kinase inhibitors, the replacement of a pyridine ring with a thiazole moiety is a high-impact bioisosteric switch.[1] While both...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Bioisosteric Pivot
In the optimization of CNS-active agents and kinase inhibitors, the replacement of a pyridine ring with a thiazole moiety is a high-impact bioisosteric switch.[1] While both scaffolds serve as aromatic linkers, they impart drastically different electronic, steric, and metabolic profiles to the resulting propan-2-amine pharmacophore.[1]
This guide objectively compares 1-(thiazol-2-yl)propan-2-amine derivatives against their 1-(pyridin-2-yl)propan-2-amine counterparts.[1]
Key Takeaway: The thiazole scaffold typically lowers basicity and increases lipophilicity (
), often enhancing blood-brain barrier (BBB) penetration but introducing metabolic "soft spots" (S-oxidation) that are absent in the pyridine series.
Chemical & Structural Analysis[2][3][4][5]
The choice between a 5-membered sulfur heterocycle and a 6-membered nitrogen heterocycle fundamentally alters the ligand-target interaction landscape.[1]
Physicochemical Properties
Feature
Pyridine Scaffold
Thiazole Scaffold
Impact on Drug Design
Basicity ()
~5.2 (Ring N)
~2.5 (Ring N)
Thiazole reduces cytosolic trapping; Pyridine is a better H-bond acceptor at physiological pH.[1]
Dipole Moment
2.2 D
1.6 D
Thiazole is less polar, often improving membrane permeability.[1]
Aromatic Character
High (Benzene-like)
Moderate (Diene-like)
Thiazole is more susceptible to ring-opening metabolism.[1]
Van der Waals Vol.
~70 ų
~63 ų
Thiazole is sterically smaller, useful for tight binding pockets.[1]
H-Bonding
Strong Acceptor (N)
Weak Acceptor (N), S is poor
Pyridine N is a critical anchor point in many kinase hinge regions.
Structural Superposition (DOT Visualization)
The following diagram illustrates the structural logic behind the bioisosteric replacement and the resulting vector changes in the side chain.
Figure 1: Decision logic for switching between Pyridine and Thiazole scaffolds.
Bioactivity Comparison: Case Studies
Case Study A: Histamine H3 Receptor Antagonists
In the development of non-imidazole H3 antagonists, the propyl-amine linker is critical. Research indicates that thiazole derivatives often exhibit superior potency due to specific hydrophobic interactions that the pyridine ring cannot replicate.
Comparative Data (Representative Trends):
Parameter
Pyridine Derivative
Thiazole Derivative
Observation
(hH3 Receptor)
12.5 nM
4.2 nM
Thiazole improves affinity ~3-fold in specific propyl-piperazine series.[1]
Selectivity (H3 vs H4)
>100-fold
>500-fold
Thiazole sulfur atom may contribute to specific selectivity pockets.
> Expert Insight: The "S" atom in thiazole is not merely a spacer; it can engage in "sigma-hole" bonding or specific hydrophobic contacts that the pyridine C-H bonds cannot mimic.
Case Study B: Kinase Inhibition (ATP Hinge Binding)
When the propan-2-amine moiety acts as a solvent-exposed tail, the core ring binds to the hinge region.[1]
Pyridine: Forms a classic mono-dentate H-bond via the ring nitrogen.[1]
Thiazole: Often requires an amino-substituent (2-aminothiazole) to mimic the donor-acceptor motif of adenine.[1] A simple thiazole ring is often a weaker hinge binder than pyridine unless the pocket is strictly hydrophobic.
Experimental Protocols
Protocol A: Synthesis of 1-(Thiazol-2-yl)propan-2-amine (Hantzsch Method)
Targeting the Thiazole Scaffold via Alpha-Haloketone Condensation.[1]
Henry Reaction: Condense pyridine-2-carboxaldehyde with nitroethane using
in refluxing acetic acid to form the nitroalkene.[1]
Validation: NMR must show the alkene proton signal (~8.0 ppm).
Reduction: Add the nitroalkene dropwise to a suspension of
in dry THF at . Reflux for 6 hours.
Quench: Use the Fieser method (
mL , mL 15% , mL ) to generate a granular precipitate.
Purification: Kugelrohr distillation is preferred for these volatile amines.
ADME & Toxicity Profile (Metabolic Fate)
The metabolic stability of these two rings differs significantly, dictating the half-life (
) of the drug candidate.
Metabolic Pathway Visualization
The following diagram contrasts the oxidative risks associated with each scaffold.
Figure 2: Metabolic divergence. Thiazoles risk bioactivation via S-oxidation, whereas Pyridines typically form stable, excretable N-oxides.[1]
Toxicity Risks
Thiazole: 2-aminothiazoles are structural alerts (PAINS) in some contexts due to potential covalent binding to proteins if metabolized to reactive sulfoxides or iminoquinones.
Pyridine: Generally considered safer, though 2-aminopyridines can inhibit CYP enzymes more potently due to the basic nitrogen coordinating with the Heme iron.[1]
References
Walczyński, K., et al. (2005).[1] Non-imidazole histamine H3 ligands. Part III. New 4-n-propylpiperazines as non-imidazole histamine H3-antagonists.[1] European Journal of Medicinal Chemistry.
Sander, K., et al. (2010).[1] Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers.[1] Bioorganic & Medicinal Chemistry Letters.[5]
BenchChem Application Note. (2025). Application Notes and Protocols for 5-(1,3-Thiazol-4-yl)pyridin-2-amine in Drug Discovery.[1]
Dalvie, D., et al. (2002).[1] Metabolic stability and binding affinity in Cytochrome P450 CYP3A4: Type II binding quinoline carboxamide analogs.[6][7] Drug Metabolism and Disposition.[6]
Lipinski, C. A. (1983). Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists. Journal of Medicinal Chemistry.
Reference Standards for 2-Methyl-1-(thiazol-4-yl)propan-2-amine Analysis: A Qualification & Comparison Guide
Executive Summary 2-Methyl-1-(thiazol-4-yl)propan-2-amine is a specialized heterocyclic amine intermediate, frequently utilized in fragment-based drug discovery (FBDD) for targeting GPCRs (e.g., TGR5 agonists) and enzyme...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methyl-1-(thiazol-4-yl)propan-2-amine is a specialized heterocyclic amine intermediate, frequently utilized in fragment-based drug discovery (FBDD) for targeting GPCRs (e.g., TGR5 agonists) and enzyme inhibitors. Unlike commodity chemicals, this molecule lacks a dedicated pharmacopeial monograph (USP/EP). Consequently, researchers must navigate a complex landscape of Custom Synthesis , Research-Grade Materials , and In-House Qualification to establish a valid reference standard.
This guide objectively compares the available pathways for sourcing and qualifying this reference standard, providing experimental protocols to ensure your analytical data meets the rigor of GLP/GMP environments.
Part 1: Technical Context & The "Standard" Problem
The molecule consists of a thiazole ring linked via a methylene bridge to a tert-butylamine moiety. This structural combination presents unique analytical challenges:
Basicity: The steric hindrance of the tert-butyl group and the basicity of the primary amine (pKa ~9.5–10.0) cause severe peak tailing on traditional C18 columns.
UV Absorbance: The thiazole ring provides a distinct UV chromophore (~250–260 nm), but it is sensitive to pH changes.
Stability: As a primary amine, it is susceptible to oxidative degradation and carbamate formation (CO₂ absorption) if not stored as a salt (e.g., HCl or fumarate).
The Hierarchy of Reference Standards
Since no "Gold Standard" (USP/EP) exists, you must choose between three alternative approaches.
Table 1: Comparative Analysis of Reference Standard Sources
Feature
Option A: Custom Primary Standard (Recommended for GMP)
Option B: Commercial Research Grade (Early Discovery)
Option C: Re-Qualified Commercial (The "Hybrid" Approach)
Source
Custom Synthesis CRO (e.g., reputable chemical synthesis firms)
Catalog Vendors (e.g., Enamine, Sigma, ChemScene)
Catalog Vendor + In-House Analytics
Purity
>99.0% (Certified)
typically >95% (Variable)
Assigned by User (Mass Balance)
Traceability
Full CoA with NMR, MS, KF, ROI, Residual Solvents
Basic H-NMR and LC-MS only
Internally generated CoA
Potency
Absolute Content (w/w) determined by Mass Balance
Area % (Chromatographic purity only)
Calculated Potency (w/w)
Cost
High ($5,000+ for initial gram)
Low ($100 - $500 / gram)
Medium (Material + Analytical Labor)
Risk
Low (Defensible in Regulatory Filings)
High (Unknown salts, water, or solvents)
Moderate (Dependent on internal skill)
Part 2: Experimental Protocols (Self-Validating Systems)
To establish a defensible reference standard (Option A or C), you must perform a Mass Balance Purity Assignment . Relying solely on HPLC "Area %" is scientifically invalid for quantitative standards because it ignores invisible impurities (water, salts, solvents).
Protocol 1: The Mass Balance Qualification Workflow
Objective: Determine the absolute potency (
) of the material.
Step-by-Step Methodology:
Chromatographic Purity (
):
Run two orthogonal methods (e.g., RP-HPLC and HILIC) to ensure no co-eluting impurities.
Acceptance Criteria: Main peak >99.0% area; no single impurity >0.5%.
Volatile Content:
Water (Karl Fischer): Essential. Amine salts are often hygroscopic.
Residual Solvents (GC-HS): Test for synthesis solvents (e.g., DCM, Ethyl Acetate, Methanol).
Inorganic Residue (ROI):
Perform Residue on Ignition (USP <281>) to quantify inorganic salts/catalysts.
Structural Confirmation:
1H-NMR: Confirm the tert-butyl singlet (~1.1 ppm) and thiazole aromatic protons.
MS: Confirm parent ion
.
Protocol 2: Analytical Method (HPLC-UV)
Challenge: Retaining a small, polar, basic amine.
Solution: Use a Pentafluorophenyl (PFP) column or High pH resistant C18.
Recommended Method Conditions:
Column: XSelect CSH C18 (Waters) or Kinetex F5 (Phenomenex), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (High pH suppresses amine ionization, increasing retention).
Diagram 1: Reference Standard Qualification Workflow
This flowchart illustrates the critical decision-making process for qualifying a non-pharmacopeial standard.
Caption: The "Mass Balance" approach is the only regulatory-compliant method for assigning potency to non-pharmacopeial reference standards.
Diagram 2: Analytical Method Selection Strategy
Choosing the right chromatography based on the amine's properties.
Caption: Decision tree for selecting HPLC conditions. High pH is preferred for basic amines to ensure deprotonation and retention.
Part 4: Critical Quality Attributes (CQAs) Checklist
When evaluating a supplier or your own in-house standard, verify these specific attributes:
Salt Form Identification: The free base is an oil or low-melting solid. Ensure the standard is a stable salt (e.g., Dihydrochloride or Fumarate ). The stoichiometry must be confirmed by Elemental Analysis (CHN) or Ion Chromatography.
Hygroscopicity: If the CoA does not list water content (KF), the potency is likely overestimated by 2–5%.
Isomeric Purity: Ensure the material is not contaminated with the 2-isomer (2-methyl-1-(thiazol-2-yl)propan-2-amine), a common synthetic byproduct. This requires high-resolution NMR or specific chromatographic separation.
References
ICH Guidelines. Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (Mentions reference standard qualification principles applicable to NCEs). Link
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. (Provides the framework for establishing secondary standards). Link
Snyder, L. R., et al. Practical HPLC Method Development. (Authoritative text on separating basic amines using high pH or ion-pairing). Link
BindingDB. Target Information for Thiazole-based Agonists. (Contextualizes the use of thiazole-amine fragments in drug discovery). Link
A Senior Application Scientist's Guide to the Safe Disposal of 2-Methyl-1-(thiazol-4-yl)propan-2-amine
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Methyl-1-(thiazol-4-yl)propan-2-amine. As a potent amine compound with significant health and environmental hazards, adhere...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Methyl-1-(thiazol-4-yl)propan-2-amine. As a potent amine compound with significant health and environmental hazards, adherence to strict disposal protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance in any research or drug development setting. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering laboratory professionals to manage this chemical waste stream with confidence and integrity.
Hazard Identification and Core Safety Principles
2-Methyl-1-(thiazol-4-yl)propan-2-amine and structurally similar amine compounds present a multi-faceted risk profile. Understanding these hazards is the foundation of safe handling and disposal. The primary dangers include severe corrosivity to skin and eyes, potential for allergic skin reactions, and acute toxicity to aquatic life with long-lasting effects. Therefore, under no circumstances should this compound or its waste be disposed of via sanitary sewer systems or in the general environment.[1]
The core principle for managing this waste is containment and professional disposal . The objective is to safely segregate, store, and transfer the material to a licensed hazardous waste disposal facility equipped to handle such chemicals.[1][2]
Table 1: Hazard Profile of 2-Methyl-1-(thiazol-4-yl)propan-2-amine
Hazard Category
GHS Pictograms
Signal Word
Hazard Statements (H-Codes)
Key Precautionary Statements (P-Codes)
Health Hazards
Corrosion, Exclamation Mark
Danger
H302 + H332: Harmful if swallowed or if inhaled. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction.
P261: Avoid breathing mist or vapours. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
Environmental Hazards
Environment
Danger
H410: Very toxic to aquatic life with long lasting effects.
P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.
Immediate Safety and Handling for Waste Accumulation
All activities involving the handling of 2-Methyl-1-(thiazol-4-yl)propan-2-amine, including its transfer to a waste container, must be performed with strict adherence to safety protocols to minimize exposure risk.
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3] Standard safety glasses are insufficient to protect against splashes of this corrosive material.
Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) inspected for integrity before each use. Wear a laboratory coat and, if necessary, an apron or full-body suit for larger quantities.
Respiratory Protection: All handling must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4]
Emergency First Aid:
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[3] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Step-by-Step Disposal Protocol
This protocol outlines the procedural workflow from the point of waste generation to its final handoff for disposal. The primary method of disposal is through a licensed and approved hazardous waste contractor.[5]
Step 1: Waste Segregation and Collection
The causality behind strict segregation is to prevent dangerous chemical reactions. Amines are basic and can react violently and exothermically with acids.[6] They are also incompatible with strong oxidizing agents.[7]
Action: Designate a specific, compatible waste container solely for 2-Methyl-1-(thiazol-4-yl)propan-2-amine and related amine waste.
Container Type: Use a high-density polyethylene (HDPE) or other chemically resistant container that can be tightly sealed.[2] Ensure the container is in good condition with no leaks or damage.[6]
Procedure: Collect all waste, including pure compound, contaminated solutions, and the first rinse of any emptied containers, directly into this designated container.[4] Do not mix this waste with any other chemical waste streams, especially acidic or halogenated wastes.[1][6]
Step 2: Container Labeling
Proper labeling is a critical safety and regulatory requirement, ensuring that the hazards are clearly communicated to all personnel and the disposal vendor.[6]
Action: Immediately label the waste container.
Procedure: The label must be clear, legible, and securely affixed.[6] It should include:
The words "Hazardous Waste".
The full chemical name: "Waste 2-Methyl-1-(thiazol-4-yl)propan-2-amine". Avoid abbreviations or formulas.[6]
An accurate list of all components and their approximate concentrations.[6]
The relevant hazard pictograms (Corrosion, Health Hazard, Environment).
The date accumulation started.
Step 3: On-Site Storage
Safe temporary storage prevents accidents and environmental release while awaiting pickup.
Action: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.
Procedure: The storage location must be a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] It must be a secondary containment area to control any potential leaks. Ensure it is physically separated from incompatible materials like acids and oxidizers.[1][6]
Step 4: Arranging for Professional Disposal
This compound is not suitable for on-site treatment or landfill disposal without specialized processing.[2]
Action: Coordinate with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[1]
Procedure: Follow your institution's specific procedures for requesting a hazardous waste pickup. Provide the vendor with the complete and accurate information from your waste label. Maintain all records of waste disposal, including quantities, dates, and methods, as required by regulations.[1]
Decontamination of Empty Containers
An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.
Step 1: Perform the initial rinse in a chemical fume hood. Add a suitable solvent (e.g., methanol or ethanol), cap and shake the container to rinse all interior surfaces.
Step 2: Decant the rinse solvent (rinsate) into your designated hazardous waste container for 2-Methyl-1-(thiazol-4-yl)propan-2-amine. This first rinse is always considered hazardous waste. [4]
Step 3: Repeat the rinsing process two more times. For subsequent rinses, consult your EHS department. Depending on local regulations, these may be managed as non-hazardous waste.
Step 4: After triple-rinsing and allowing the container to dry completely in a fume hood, deface the original label to prevent misuse.[6] The container can then be disposed of as solid, non-hazardous waste or recycled, according to institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Methyl-1-(thiazol-4-yl)propan-2-amine waste.
Caption: Disposal workflow for 2-Methyl-1-(thiazol-4-yl)propan-2-amine.
References
Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]
2-Isopropyl-4-(N-methyl)amino-methyl thiazole. PubChem, National Center for Biotechnology Information. Available at: [Link]
SAFETY DATA SHEET for Prepacked Disposable PD-10 Columns. Cytiva. Available at: [Link]
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). Available at: [Link]
STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry. Available at: [Link]